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Core Science & Biosynthesis

Foundational

Structural Elucidation and Molecular Profiling of Pyrazole-Substituted Enones: A Technical Guide

Executive Summary Pyrazole-substituted enones, commonly referred to as pyrazole chalcones, represent a privileged class of pharmacophores in modern medicinal chemistry. By bridging a nitrogen-rich pyrazole core with an -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-substituted enones, commonly referred to as pyrazole chalcones, represent a privileged class of pharmacophores in modern medicinal chemistry. By bridging a nitrogen-rich pyrazole core with an


-unsaturated ketone (enone) linker, these compounds exhibit potent anti-inflammatory, antimicrobial, and antineoplastic properties[1]. For drug development professionals, the precise determination of their molecular weight (MW) and molecular formula is not merely an analytical formality; it is a critical step in predicting pharmacokinetic behavior, ensuring synthetic fidelity, and validating structure-activity relationships (SAR).

This guide provides an in-depth analysis of the structural anatomy, molecular formula derivation, and self-validating synthetic workflows required to isolate and characterize pyrazole-substituted enones.

Structural Anatomy & Molecular Formula Derivation

The baseline architecture of a pyrazole-substituted enone consists of three distinct domains:

  • The Pyrazole Core: Typically synthesized as a 1,3-diphenyl-1H-pyrazole moiety, contributing a base formula of

    
    .
    
  • The Enone Linker: A three-carbon

    
    -unsaturated carbonyl bridge (
    
    
    
    ) that acts as a Michael acceptor, crucial for binding to biological targets like the COX-2 enzyme[2].
  • The Aryl Substituent: An acetophenone-derived aromatic ring that caps the enone, often modified with halogens or electron-donating groups to tune the molecule's electronic profile.

Deriving the General Formula

For the unsubstituted parent compound, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one , the molecular formula is calculated by fusing the pyrazole-4-carbaldehyde precursor (


) with acetophenone (

), followed by the subtraction of one water molecule (

) lost during the condensation:
  • Formula:

    
    
    
  • Molecular Weight:

    
    
    

The introduction of substituents systematically alters this baseline formula, directly impacting the compound's exact monoisotopic mass and isotopic distribution profile.

Quantitative Data: Molecular Weights and Formulas

The following table summarizes the structural data for highly active pyrazole enone derivatives synthesized for anti-inflammatory and antimicrobial screening[3][4].

Compound Name (Pyrazole Chalcone)Substituent (Acetophenone Ring)Molecular FormulaExact Mass (Monoisotopic)Molar Mass (MW)
3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-oneNone (H)

350.1415 Da350.42 g/mol
1-(4-fluorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one4-Fluoro (-F)

368.1321 Da368.41 g/mol
1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one4-Chloro (-Cl)

384.1025 Da384.86 g/mol
1-(2,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one2,4-Dimethoxy (-OCH₃)

410.1625 Da410.47 g/mol

Analytical Workflows for Structural Validation

To confirm the molecular formula and weight, a multi-tiered analytical approach is required. This ensures that the structural assignment is unambiguous.

  • High-Resolution Mass Spectrometry (HRMS): Utilizing Electrospray Ionization (ESI+), pyrazole enones readily protonate to form

    
     ions. For example, the 4-chloro derivative (
    
    
    
    ) will display a distinct isotopic cluster at
    
    
    385.1103 (
    
    
    ) and
    
    
    387.1073 in a 3:1 ratio, definitively proving the presence of a single chlorine atom and validating the molecular formula[5].
  • Nuclear Magnetic Resonance (NMR): While mass spectrometry confirms the weight,

    
    -NMR confirms the geometric formula. The enone linker protons must exhibit a characteristic trans-alkene coupling constant (
    
    
    
    ) at
    
    
    . The isolated pyrazole proton appears as a sharp singlet at
    
    
    [3].
  • Elemental Analysis (CHN): Combustion analysis serves as the final purity checkpoint. The experimental percentages of Carbon, Hydrogen, and Nitrogen must fall within

    
     of the theoretical values calculated from the molecular formula.
    

Workflow Start Substituted Acetophenone + Pyrazole Aldehyde Reaction Claisen-Schmidt Condensation (PEG-400, NaOH, 40-50°C) Start->Reaction Base Catalysis Precipitation Ice-Water Precipitation (Phase Separation) Reaction->Precipitation 1-2 Hours Purification Recrystallization (EtOH) Precipitation->Purification Filtration HRMS HRMS (ESI+) Exact Mass & Formula Purification->HRMS NMR 1H/13C NMR Enone Geometry (J=16Hz) Purification->NMR Elemental Elemental Analysis Empirical Formula Validation Purification->Elemental Validation Validated Pyrazole Enone (Confirmed MW & Structure) HRMS->Validation m/z Match NMR->Validation Structural Match Elemental->Validation CHN Match

Fig 1: Workflow for the synthesis and structural validation of pyrazole-substituted enones.

Experimental Protocol: A Self-Validating Synthesis System

The synthesis of pyrazole enones via the Claisen-Schmidt condensation must be designed to minimize side reactions that could alter the intended molecular formula. The following protocol utilizes Polyethylene Glycol (PEG-400) as a green solvent[3].

Step-by-Step Methodology
  • Reagent Solubilization: Dissolve equimolar amounts (1.0 mmol) of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and the target substituted acetophenone in 10 mL of PEG-400.

    • Causality: PEG-400 acts as an environmentally benign phase-transfer catalyst. It significantly enhances the solubility of the highly hydrophobic aromatic precursors compared to traditional aqueous ethanol systems, ensuring a homogenous reaction matrix[5].

  • Base-Catalyzed Enolization: Slowly add 1 mL of 20% aqueous

    
     dropwise to the stirring mixture.
    
    • Causality: The hydroxide ion deprotonates the

      
      -methyl group of the acetophenone, generating a nucleophilic enolate. Dropwise addition prevents localized spikes in basicity, which could otherwise trigger the Cannizzaro reaction of the aldehyde, ruining the stoichiometric ratio.
      
  • Aldol Condensation & Dehydration: Stir the mixture at 40–50°C for 1 to 2 hours.

    • Causality: The enolate attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent dehydration (loss of

      
      ) is thermodynamically driven by the formation of the highly stable, conjugated extended 
      
      
      
      -system of the enone.
  • Phase-Shift Precipitation (Self-Validation): Pour the completed reaction mixture slowly into 100 mL of ice-cold water under vigorous stirring.

    • Causality: This step makes the protocol self-validating. Water dramatically increases the dielectric constant of the solvent system. The highly lipophilic pyrazole enone (MW ~350-410 Da) can no longer remain solvated and precipitates out as a solid mass. Unreacted polar precursors and the

      
       catalyst remain trapped in the aqueous phase[3].
      
  • Isolation and Purification: Filter the precipitate, wash thoroughly with distilled water to neutralize the pH, and recrystallize from 50% ethanol.

    • Causality: Recrystallization removes trace PEG-400 and minor structural isomers, ensuring the analytical purity required for HRMS and elemental analysis.

Mechanistic Insights: Pharmacokinetic Implications of Molecular Weight

The molecular weights of pyrazole-substituted enones typically fall within the 350 to 450 Da range. This specific mass window is highly intentional in medicinal chemistry.

According to Lipinski’s Rule of Five, a molecular weight under 500 Da is a primary requisite for favorable oral bioavailability and membrane permeability. By maintaining the MW below this threshold, researchers can introduce electronegative halogens (such as Fluorine, adding only ~19 Da) to the acetophenone ring. This minor molecular weight penalty drastically increases the compound's metabolic stability against cytochrome P450 enzymes without violating pharmacokinetic constraints[1][2].

Conclusion

The structural elucidation of pyrazole-substituted enones relies on a rigorous understanding of their molecular formulas and weights. By employing phase-transfer synthesis protocols and validating the resulting structures through HRMS, NMR, and Elemental Analysis, researchers can confidently generate highly pure, druggable scaffolds. The careful tuning of the molecular formula—balancing lipophilic bulk with pharmacokinetic limits—remains the cornerstone of developing next-generation pyrazole chalcone therapeutics.

References

1.1 2.2 3.5 4.3 5.4

Sources

Exploratory

physical properties of 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

An In-Depth Technical Guide to the Physical Properties of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Abstract This technical guide provides a comprehensive framework for the characterization of the physical properties o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel compound 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one. As a molecule integrating a pyrazole heterocycle with a chalcone-like α,β-unsaturated ketone system, it holds significant potential in medicinal chemistry and materials science. This document is structured to guide researchers, scientists, and drug development professionals through the predictive analysis and experimental determination of its key physicochemical attributes. We will delve into detailed, field-proven methodologies for elucidating its melting point, solubility profile, and spectroscopic signature. The causality behind each experimental choice is explained to ensure a robust and self-validating approach to characterization.

Introduction and Molecular Structure Analysis

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a multifaceted organic compound. Its structure is a hybrid of two important pharmacophores: a pyrazole ring and a phenylbutenone moiety, which is structurally related to chalcones.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common motif in many pharmaceuticals due to its diverse biological activities.[3][4] The α,β-unsaturated ketone system is known for its role as a Michael acceptor and its contribution to the electronic and photophysical properties of molecules like chalcones.[5][6]

The key structural components are:

  • 1H-Pyrazole Ring: A planar, aromatic heterocycle that can engage in hydrogen bonding and π-stacking interactions.[3]

  • Phenyl Ring: A nonpolar aromatic group that influences the molecule's solubility and provides a rigid scaffold.

  • But-3-en-2-one Moiety: An α,β-unsaturated ketone (enone) system that introduces polarity and is a chromophore, meaning it absorbs light in the UV-visible region.[1][7]

The molecule can exist as E (trans) and Z (cis) isomers due to the double bond in the butenone chain. The E isomer is generally expected to be more stable.

Predicted Physicochemical Properties

Based on its constituent functional groups, we can predict the general physical properties of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₂N₂OBased on the chemical structure.
Molecular Weight ~212.25 g/mol Calculated from the molecular formula.
Physical State Likely a crystalline solid at room temperature.Pyrazole and many chalcone derivatives are solids at room temperature.[3][6] The planar structure and potential for intermolecular interactions would favor a solid state.
Melting Point Expected to be a sharp melting point for a pure substance, likely above 100 °C.The combination of aromatic rings and a polar ketone group suggests significant intermolecular forces, leading to a relatively high melting point compared to simpler hydrocarbons. Impurities will lead to a depressed and broader melting range.[8][9]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and potentially alcohols like ethanol.[10][11] It should also be soluble in chlorinated solvents like chloroform and dichloromethane.The molecule has both polar (pyrazole, ketone) and nonpolar (phenyl ring) regions. While the nitrogen atoms in the pyrazole can act as hydrogen bond acceptors, the overall molecule is quite large and nonpolar, limiting aqueous solubility.[12][13]
pKa The pyrazole ring is weakly basic (pKb of pyrazole is 11.5).[3]The lone pair on the pyridine-like nitrogen (N2) can be protonated.

Experimental Determination of Physical Properties

The following sections outline the standard protocols for the experimental verification of the physical properties of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one.

Melting Point Determination

The melting point is a crucial indicator of purity.[9] A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, while a broad range suggests the presence of impurities.[14]

Experimental Protocol: Thiele Tube Method [8]

  • Sample Preparation: Finely powder a small amount of the dry compound. Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[15]

  • Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or thread. The sample should be level with the thermometer bulb.

  • Heating: Suspend the thermometer and capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[8]

  • Measurement: Heat the Thiele tube gently with a Bunsen burner or a heating mantle. The heating rate should be slow (1-2 °C per minute) near the expected melting point.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Powder the sample B Pack into capillary tube A->B C Attach tube to thermometer B->C D Suspend in Thiele tube C->D E Heat slowly D->E F Record T1 (first drop) E->F G Record T2 (fully melted) F->G NMR_Analysis_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H_Aromatic Aromatic Protons (7.0-8.5 ppm) Structure Molecular Structure Confirmation H_Aromatic->Structure H_Vinylic Vinylic Protons (J = 15-18 Hz for E-isomer) H_Vinylic->Structure H_Methyl Methyl Protons (2.1-2.4 ppm, singlet) H_Methyl->Structure C_Carbonyl Carbonyl Carbon (190-200 ppm) C_Carbonyl->Structure C_Aromatic Aromatic/Vinylic Carbons (110-160 ppm) C_Aromatic->Structure C_Methyl Methyl Carbon (25-30 ppm) C_Methyl->Structure

Logic for NMR-based structural confirmation.

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. [16] Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic and Vinylic C-H
~1660C=O stretchα,β-unsaturated ketone (enone)
1600-1450C=C and C=N stretchAromatic and Pyrazole rings
~970C-H bend (out-of-plane)trans-disubstituted alkene

The C=O stretch of the enone is at a lower frequency than a typical ketone (~1715 cm⁻¹) due to conjugation. [17]

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. [18][19] Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (~212.25 m/z) is expected in the mass spectrum.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN. [18][20]The chalcone-like moiety may fragment at the bonds adjacent to the carbonyl group.

The conjugated system of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one is expected to absorb UV-Vis radiation. Chalcones typically show two main absorption bands. [7][21]

  • Band I: Around 300-400 nm, corresponding to the π → π* transition of the entire conjugated system.

  • Band II: Around 220-270 nm, related to the benzoyl moiety.

Conclusion

This technical guide outlines a systematic approach for the comprehensive characterization of the physical properties of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one. By combining predictive analysis based on its chemical structure with rigorous experimental methodologies, researchers can obtain a complete and reliable set of physicochemical data. This information is fundamental for any further investigation into the compound's potential applications, particularly in the fields of drug discovery and materials science. The protocols and expected data presented herein provide a solid foundation for the scientific exploration of this promising molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • BenchChem. (2025). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol.
  • van der Plas, H. C., & van Veldhuizen, A. (n.d.). The mass spectra of some pyrazole compounds. Research Solutions. Retrieved from [Link]

  • Aswini, R., & Kothai, S. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR. Retrieved from [Link]

  • Harahap, U., et al. (n.d.). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • International Journal of Research in Pharmacy and Allied Science. (2025). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Nano-Assisted Synthesis And Structural Characterization Of Chalcone Derivatives. Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • Francisco, A. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Retrieved from [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • dos Santos, J. C. S., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society.
  • Ivanova, D. I., et al. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones.
  • ResearchGate. (n.d.). Experimental UV–vis spectra of synthesized chalcone derivatives 1–8. Retrieved from [Link]

  • Al-Masoudi, W. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science.
  • Wikipedia. (n.d.). Chalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of chalcone. Retrieved from [Link]

  • Al-Dahhan, W. H. (2021). experiment (1)
  • Journal of Chemical Education. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Quora. (2019). How would you test for solubility in a compound?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • PubChem. (n.d.). Chalcone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Time-resolved IR studies of cyclic enone triplet excited states and their reactions with alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of chalcone derivatives. Retrieved from [Link]

  • PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • Machiraju, V. S., et al. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • MDPI. (n.d.). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. Retrieved from [Link]

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Sources

Foundational

Unlocking the Therapeutic Potential of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one: A Technical Whitepaper on Pyrazole-Enone Hybrids

Executive Summary The compound 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one represents a highly versatile pharmacophore at the intersection of pyrazole heterocycles and -unsaturated ketones (enones/chalcone derivatives)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one represents a highly versatile pharmacophore at the intersection of pyrazole heterocycles and


-unsaturated ketones (enones/chalcone derivatives). In modern drug discovery, hybridizing a nitrogen-rich pyrazole ring with a Michael acceptor creates a multi-target directed ligand capable of addressing complex pathologies, particularly in oncology and infectious diseases.

This technical guide dissects the structural rationale, biological activity, and self-validating experimental methodologies required to evaluate this compound and its analogs, providing a comprehensive roadmap for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one is dictated by its tripartite architecture [4]:

  • The

    
    -Unsaturated Ketone (but-3-en-2-one):  This moiety acts as a "soft" electrophile. Unlike highly reactive alkylating agents, the enone undergoes reversible Michael addition with soft nucleophiles, primarily the sulfhydryl groups of exposed cysteine residues on target proteins. This reversibility minimizes off-target toxicity while maintaining high target residence time.
    
  • The Phenyl Spacer: Serving as a rigid hydrophobic core, the phenyl ring dictates the spatial geometry of the molecule, locking it into a planar configuration that is highly favorable for

    
     stacking interactions within hydrophobic protein pockets.
    
  • The 1H-Pyrazol-1-yl Ring: The incorporation of the pyrazole heterocycle significantly enhances the molecule's aqueous solubility compared to unsubstituted chalcones. Furthermore, the nitrogen atoms act as potent hydrogen-bond acceptors, anchoring the molecule to specific kinase hinge regions and tubulin binding sites [2].

Primary Biological Activities & Mechanistic Pathways

Oncology: Tubulin Depolymerization and Cell Cycle Arrest

The most pronounced biological activity of pyrazole-enone hybrids is their potent cytotoxicity against various malignancies, including Hepatocellular Carcinoma (HCC), Breast Cancer (MCF-7), and Oral Squamous Cell Carcinoma (OSCC) [1, 3].

Mechanistically, these compounds act as microtubule-destabilizing agents. They competitively bind to the colchicine-binding site on


-tubulin. By preventing tubulin polymerization, the compound disrupts mitotic spindle assembly. This triggers the Spindle Assembly Checkpoint (SAC), leading to a profound cell cycle arrest at the G2/M phase. Molecular profiling of cells treated with these derivatives reveals a sharp downregulation of the mitotic initiators Cyclin B1 and CDK1, alongside a p53-independent upregulation of the CDK inhibitor p21 [3].

Mechanism Compound 4-(4-(1H-Pyrazol-1-yl)phenyl) but-3-en-2-one Tubulin β-Tubulin Colchicine Site (Covalent/H-Bonding) Compound->Tubulin Microtubule Microtubule Depolymerization & Spindle Disruption Tubulin->Microtubule CellCycle G2/M Phase Arrest (↓ Cyclin B1, ↓ CDK1, ↑ p21) Microtubule->CellCycle Apoptosis Apoptotic Cell Death CellCycle->Apoptosis

Figure 1: Apoptotic signaling pathway triggered by pyrazole-enone tubulin inhibition.

Antimicrobial & Anti-inflammatory Efficacy

Beyond oncology, the pyrazole-enone scaffold exhibits broad-spectrum antimicrobial activity. Derivatives have shown significant Minimum Inhibitory Concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The putative mechanism involves the disruption of bacterial cell wall synthesis and the inhibition of DNA gyrase, driven by the pyrazole ring's ability to chelate essential metal ions within the bacterial enzyme active sites [4].

Quantitative Data Summaries

To benchmark the potential of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one, we must look at the quantitative performance of its structural class.

Table 1: Comparative Cytotoxicity (IC50) of Pyrazole-Enone Derivatives

Compound Class / ScaffoldTarget Cell LineIC50 (µM)Primary Mechanism of Action
Pyrazole-Chalcone HybridHCC (Huh7)1.30 - 2.60G2/M Arrest, ↓ Cyclin B1 [3]
Pyrazole-Chalcone HybridBreast (MCF-7)1.50 - 3.80Tubulin Depolymerization
1,3-Diphenyl-PyrazoleProstate (PC-3)2.97Colchicine-site Binding [2]
Pyrazole-Enone (Lead)OSCC0.047 - 10.5Apoptosis Induction [1]

Table 2: Broad-Spectrum Antimicrobial Activity (MIC)

OrganismStrain ClassificationMIC (µg/mL)Putative Target
Staphylococcus aureusMRSA (Gram-positive)12.5 - 15.7Cell Wall / DNA Gyrase
Escherichia coliATCC 25922 (Gram-negative)7.80 - 16.0Membrane Permeabilization
Mycobacterium tuberculosisH37Rv6.25Mycolic Acid Synthesis

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring data integrity requires protocols that inherently control for artifacts. The following methodologies are engineered to prevent false positives commonly associated with enone-based compounds.

Protocol 1: High-Fidelity In Vitro Cytotoxicity (SRB Assay)

Causality Check: Traditional MTT assays rely on mitochondrial reductases to convert tetrazolium salts into formazan. However,


-unsaturated ketones can act as direct chemical reducing agents, artificially inflating viability signals. The Sulforhodamine B (SRB) assay circumvents this by stoichiometrically binding to basic amino acid residues, providing a direct measurement of total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., Huh7, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 10 mM stock of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity. Treat cells for 48 and 72 hours.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the proteins in situ.

  • Washing & Staining: Wash plates 5 times with deionized water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes in the dark.

  • Dye Extraction & Quantification: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes and read absorbance at 515 nm using a microplate reader.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality Check: To confirm that cytotoxicity is driven by G2/M arrest, DNA content must be quantified using Propidium Iodide (PI). Because PI intercalates into any double-stranded nucleic acid, the addition of RNase A is strictly required to degrade double-stranded RNA, ensuring the fluorescence signal is exclusively stoichiometric to DNA content.

Step-by-Step Methodology:

  • Harvesting: Following 48 hours of compound treatment, collect both floating (apoptotic) and adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Store at -20°C for at least 2 hours (can be stored up to a week).

  • RNase Treatment & Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend the pellet in 0.5 mL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation & Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer, collecting at least 10,000 single-cell events. Gate out doublets using a PI-Area vs. PI-Width plot.

Workflow Synthesis Chemical Synthesis & Purification Validation Structural Validation (NMR, MS, X-ray) Synthesis->Validation InVitro In Vitro Cytotoxicity (SRB Assay) Validation->InVitro Mechanistic Mechanistic Profiling (Flow Cytometry, WB) InVitro->Mechanistic Lead Lead Optimization Mechanistic->Lead

Figure 2: Self-validating experimental workflow for pyrazole-enone biological evaluation.

Conclusion & Future Perspectives

The 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one scaffold is a highly privileged structure. By merging the hydrogen-bonding capacity of the pyrazole ring with the covalent-targeting ability of the


-unsaturated ketone, researchers can selectively target the colchicine binding site of tubulin and vital bacterial enzymes. Future optimization should focus on substituting the terminal methyl group of the enone with varied aromatic or heterocyclic rings to fine-tune the electrophilicity of the Michael acceptor, thereby maximizing therapeutic indices.

References

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Synthesis and biological evaluation of novel pyrazolic chalcone derivatives as novel hepatocellular carcinoma therapeutics Source: PubMed / NIH (European Journal of Medicinal Chemistry) URL:[Link]

  • Comprehensive Insight into Green Synthesis Approaches, Structural Activity Relationship, and Therapeutic Potential of Pyrazolic Chalcone Derivative Source: PubMed / NIH (Current Topics in Medicinal Chemistry) URL:[Link]

Exploratory

Therapeutic Potential of Pyrazole-1-yl Phenyl Derivatives: A Technical Guide

Executive Summary The pyrazole-1-yl phenyl scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered pyrazole ring N-linked to a phenyl group. This moiety serves as a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-1-yl phenyl scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered pyrazole ring N-linked to a phenyl group. This moiety serves as a bioisostere for various aromatic systems, offering unique electronic distribution and steric geometry that facilitate binding to diverse biological targets.

This guide provides an in-depth analysis of the therapeutic utility of these derivatives, focusing on cyclooxygenase-2 (COX-2) inhibition and kinase-targeted oncology . It details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to validate these compounds in a preclinical setting.

Chemical Foundation & Synthesis

The Scaffold

The core structure consists of a pyrazole ring substituted at the N1 position with a phenyl group.[1] The pharmacophore's versatility arises from the ability to functionalize the C3, C4, and C5 positions of the pyrazole ring, as well as the phenyl ring itself.

  • N1-Phenyl: Provides hydrophobic interactions (π-π stacking) within enzyme active sites.

  • C3/C5 Positions: Dictate steric fit and regioselectivity during synthesis.

  • C4 Position: Often the site for electron-withdrawing groups or bulky substituents that determine target selectivity (e.g., the sulfonamide group in Celecoxib).

Synthetic Pathway: The Knorr Condensation

The most robust method for generating the pyrazole-1-yl phenyl core is the Knorr Pyrazole Synthesis , involving the condensation of phenylhydrazine with 1,3-dicarbonyl compounds.

Visualization: General Synthesis Scheme

SynthesisScheme Reactant1 Phenylhydrazine (Ph-NHNH2) Intermediate Hydrazone Intermediate Reactant1->Intermediate Ethanol, Reflux Acid Cat. Reactant2 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Reactant2->Intermediate Product Pyrazole-1-yl Phenyl Derivative Intermediate->Product Cyclization - H2O Byproduct H2O Intermediate->Byproduct

Figure 1: General synthetic pathway for pyrazole-1-yl phenyl derivatives via Knorr condensation.

Experimental Protocol: Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole

Objective: To synthesize a reference standard for SAR evaluation.

Reagents:

  • Phenylhydrazine (10 mmol)

  • 1-Phenyl-1,3-butanedione (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 5 drops)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The precipitate formed is filtered using a Buchner funnel and washed with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from ethanol to yield white needle-like crystals.

  • Validation: Confirm structure via ^1H-NMR (CDCl3). Look for the characteristic pyrazole C4-H singlet around δ 6.5-6.8 ppm.

Therapeutic Domain: Inflammation (COX-2 Selectivity)

Mechanism of Action

Pyrazole-1-yl phenyl derivatives are potent inhibitors of Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible), these derivatives are designed to fit the larger hydrophobic side pocket of COX-2, reducing gastrointestinal toxicity associated with COX-1 inhibition.

Visualization: COX-2 Inhibition Pathway

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins Inhibitor Pyrazole-1-yl Phenyl Derivative Inhibitor->COX2 Selective Inhibition Effect1 Gastric Protection Platelet Aggregation Prostaglandins->Effect1 via COX-1 Effect2 Inflammation Pain Fever Prostaglandins->Effect2 via COX-2

Figure 2: Selective inhibition of the Arachidonic Acid cascade by pyrazole derivatives.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory concentration (IC50) of various pyrazole-1-yl phenyl derivatives against COX-2, highlighting the impact of substituents.

Table 1: COX-2 Inhibition Profile of Selected Derivatives

Compound IDR1 (N-Phenyl Sub)R3 (C3 Sub)R4 (C4 Sub)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Ref (Celecoxib) 4-SulfonamideCF3Phenyl40>300
Analog A 4-FMethylPhenyl12>4000
Analog B 4-OMeMethylH39.4Moderate
Analog C HMethyl4-NO2-Phenyl61.2Low

Data Source: Synthesized from SAR studies in [1], [4], [7].

Key Insight: The presence of a para-sulfonamide or para-fluoro group on the N1-phenyl ring significantly enhances potency and selectivity. Bulky groups at C4 stabilize the compound within the COX-2 active site.

Therapeutic Domain: Oncology (Kinase Inhibition)

Mechanism: BCR-ABL and Tubulin Targeting

Beyond inflammation, these derivatives show promise in oncology.

  • Kinase Inhibition: Derivatives like 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide act as ATP-competitive inhibitors of the BCR-ABL tyrosine kinase, a driver of Chronic Myeloid Leukemia (CML).

  • Tubulin Polymerization: Indenopyrazole analogues bind to the colchicine site of tubulin, disrupting microtubule formation and inducing G2/M cell cycle arrest.

Experimental Protocol: In Vitro Kinase Assay (BCR-ABL)

Objective: To determine the IC50 of a pyrazole derivative against BCR-ABL kinase.

Methodology:

  • Assay System: Use a luminescent kinase assay (e.g., Kinase-Glo).

  • Reaction Mix: Combine 10 ng of recombinant BCR-ABL kinase, 2 µM peptide substrate (Abltide), and varying concentrations of the test compound (0.1 nM – 10 µM) in reaction buffer (Tris-HCl pH 7.5, MgCl2).

  • Initiation: Add ATP (10 µM final concentration) to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add Kinase-Glo reagent (equal volume) to deplete remaining ATP and generate luminescence.

  • Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Table 2: Anticancer Potency Against Cell Lines

Compound ClassTarget MechanismCell LineIC50 (µM)Reference
Pyridine-Pyrazole BCR-ABL KinaseK562 (Leukemia)0.014[3]
Indenopyrazole Tubulin PolymerizationA549 (Lung)7.30[11]
Benzothiazole Hybrid Unknown/Multi-targetMCF-7 (Breast)5.80[21]

References

  • BenchChem. Synthesis of 1-Phenyl-Pyrazoles: Technical Support Center. BenchChem Application Notes. Link

  • BenchChem. Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles. BenchChem Technical Overview. Link

  • National Institutes of Health (NIH). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed.[2] Link

  • National Institutes of Health (NIH). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. PubMed.[2] Link

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Link

  • ResearchGate. Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate.[2][3] Link

  • IJPS Journal. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Link

  • ACS Publications. Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. Link

  • National Institutes of Health (NIH). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Link

  • ChemRevLett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review Letters.[4] Link

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

Sources

Foundational

Technical Guide: Structural Anatomy, Synthesis, and Nomenclature of Pyrazole Enones

Executive Summary This technical guide provides a rigorous analysis of pyrazole enones (often classified as pyrazolyl chalcones), a privileged scaffold in medicinal chemistry. These compounds bridge a bioactive pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of pyrazole enones (often classified as pyrazolyl chalcones), a privileged scaffold in medicinal chemistry. These compounds bridge a bioactive pyrazole heterocycle with an


-unsaturated ketone system. This specific structural distinctiveness confers potent anti-inflammatory, anticancer, and antimicrobial properties, making them critical targets in modern drug discovery. This document synthesizes IUPAC nomenclature standards, SMILES encoding logic, and validated synthetic protocols for researchers.

Part 1: Structural Anatomy & Nomenclature Standards

The nomenclature of pyrazole enones requires a strict adherence to IUPAC priority rules. The molecule is viewed as two distinct systems: the parent enone chain and the pyrazole substituent .

The Priority Hierarchy
  • Principal Functional Group: The ketone (

    
    ) takes precedence, defining the suffix -one .
    
  • Parent Carbon Chain: The longest carbon chain containing the ketone and the alkene is prop-2-en-1-one .

    • C1: The carbonyl carbon.[1][2][3]

    • C2: The alpha-carbon (adjacent to carbonyl).

    • C3: The beta-carbon (distal to carbonyl).

  • Substituents: The pyrazole ring is treated as a substituent attached to either C1 or C3.

Numbering the Pyrazole Ring

Correct numbering of the pyrazole ring is critical for unambiguous identification.

  • Position 1 (N1): The nitrogen atom attached to a substituent (e.g., phenyl, methyl) or hydrogen.

  • Position 2 (N2): The nitrogen atom with the double bond.

  • Positions 3, 4, 5: Carbon atoms numbered sequentially from N2.

Crucial Distinction: In most drug discovery contexts, the pyrazole is attached to the enone system at the 4-position of the pyrazole ring.

Stereochemistry

The alkene bridge (


) typically adopts the (E)-configuration  (trans) due to steric stability during synthesis. This must be denoted at the start of the IUPAC name.[2]
Nomenclature Example

Structure: A prop-2-en-1-one chain connected to a phenyl group at C1 and a 1,3-diphenylpyrazole ring at C3. IUPAC Name: (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

Part 2: SMILES Encoding Logic

The Simplified Molecular Input Line Entry System (SMILES) for these compounds must accurately encode aromaticity, connectivity, and stereochemistry.

Encoding Rules
  • Aromaticity: Lowercase letters (c, n) denote aromatic atoms.

    • Pyrazole ring: c1nn(c2ccccc2)cc1 (assuming N-phenyl substitution).

  • Stereochemistry: The directional bonds / and \ specify the trans (E) geometry across the double bond.

  • Connectivity: The enone bridge is represented as C(=O)/C=C/.

Representative Data Table
Compound DescriptionIUPAC NameIsomeric SMILES
Standard Scaffold (Unsubstituted Phenyls)(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-oneO=C(C1=CC=CC=C1)/C=C/C2=CN(C3=CC=CC=C3)N=C2C4=CC=CC=C4
Halogenated Derivative (p-Chloro on ketone side)(2E)-1-(4-chlorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-oneO=C(C1=CC=C(Cl)C=C1)/C=C/C2=CN(C3=CC=CC=C3)N=C2C
Electron-Rich Derivative (Methoxy group)(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-oneCOC1=CC=C(C2=NN(C3=CC=CC=C3)C=C2/C=C/C(C4=CC=CC=C4)=O)C=C1

Part 3: Synthetic Pathway (Claisen-Schmidt Condensation)

The most robust method for synthesizing pyrazole enones is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of a pyrazole-aldehyde with an acetophenone.

Reaction Mechanism (Logic & Causality)
  • Enolate Formation: The base (hydroxide) abstracts an acidic

    
    -proton from the acetophenone, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the pyrazole-aldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone (aldol) undergoes dehydration (loss of water) to form the thermodynamically stable conjugated enone system.
    
Visualization: Mechanistic Pathway

ClaisenSchmidtMechanism Acetophenone Acetophenone (Ketone) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation (-H+) Base Base Catalyst (NaOH/KOH) Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde Pyrazole-4-Carbaldehyde (Electrophile) Aldehyde->Aldol Product Pyrazole Enone (Conjugated Product) Aldol->Product Dehydration (-H₂O) Water H₂O (Byproduct) Aldol->Water

Caption: Mechanistic flow of the Claisen-Schmidt condensation transforming reactants into the conjugated pyrazole enone scaffold.

Validated Experimental Protocol

Objective: Synthesis of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one.

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Ethanol (95%, 10 mL) or PEG-400 (Green alternative)

  • Sodium Hydroxide (NaOH, 40% aq. solution, 1 mL)

Step-by-Step Workflow:

  • Solubilization: In a 50 mL round-bottom flask, dissolve the pyrazole-aldehyde and acetophenone in Ethanol.

  • Catalysis: Add the NaOH solution dropwise while stirring at room temperature.

    • Causality: Slow addition prevents localized high concentration, reducing side reactions like Cannizzaro.

  • Reaction: Stir the mixture at room temperature for 3–6 hours.

    • Self-Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot (

      
      ) signals completion.
      
  • Work-up: Pour the reaction mixture into crushed ice (50 g) containing dilute HCl (to neutralize excess base).

  • Isolation: Filter the resulting precipitate under vacuum. Wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from hot ethanol to yield yellow needle-like crystals.

SynthesisWorkflow Start Start: Mix Reactants (Aldehyde + Ketone) Stir Add Base (NaOH) Stir 3-6 hrs @ RT Start->Stir Check TLC Check (Aldehyde consumed?) Stir->Check Check->Stir No Quench Pour into Ice/HCl (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify

Caption: Operational workflow for the synthesis and purification of pyrazole enones.

Part 4: Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, specific spectral signatures must be verified.

Proton NMR ( NMR)
  • Vinylic Protons: The hallmark of the enone system is two doublets for the

    
     and 
    
    
    
    protons.
    • Chemical Shift:

      
       7.4 – 8.0 ppm.
      
    • Coupling Constant (

      
      ):  A 
      
      
      
      value of 15–16 Hz confirms the (E)-trans geometry. Cis isomers typically show
      
      
      Hz.
  • Pyrazole Proton: A sharp singlet around

    
     8.3 – 8.6 ppm (C5-H of the pyrazole ring).
    
Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong absorption at 1650–1665 cm
    
    
    
    .[4] The conjugation lowers the frequency compared to non-conjugated ketones (~1715 cm
    
    
    ).
  • Imine (

    
    ):  Characteristic band for the pyrazole ring at 1590–1610 cm
    
    
    
    .

References

  • Synthesis and Biological Evaluation of Pyrazole Chalcones

    • Title: PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
    • Source: Healthcare Bulletin.
    • Link:

  • Biological Activity Review

    • Title: Current status of pyrazole and its biological activities.[5][6][7][8][9][10][11]

    • Source: N
    • Link:

  • Claisen-Schmidt Mechanism

    • Title: The Claisen Condensation Reaction.[1][12][13][14][15]

    • Source: Chemistry LibreTexts.
    • Link:

  • IUPAC Nomenclature Rules

    • Title: Nomenclature of Organic Chemistry (IUPAC Recommendations and Preferred Names 2013).[16]

    • Source: Queen Mary University of London.
    • Link:

Sources

Exploratory

safety data sheet (SDS) for 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

An In-depth Technical Guide to the Safe Handling of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Introduction 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a molecule of interest within contemporary chemical research and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

Introduction

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a molecule of interest within contemporary chemical research and drug development, belonging to the broader class of pyrazole derivatives. The pyrazole ring is a five-membered heterocyclic motif that is a cornerstone in many pharmacologically active compounds, valued for its diverse biological activities.[1] This guide serves as a comprehensive safety and handling resource for researchers, scientists, and professionals. As a dedicated Safety Data Sheet (SDS) for this specific molecule is not publicly available, this document has been constructed by synthesizing data from structurally related compounds, including pyrazole and phenylbutenone analogues, to provide a robust, inferred hazard assessment and best-practice handling protocols.

Chemical Identification

  • Chemical Name: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

  • Molecular Formula: C13H12N2O

  • Molecular Weight: 212.25 g/mol (calculated)

Below is the chemical structure of the compound.

Caption: Chemical Structure of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one.

Section 2: Hazard Identification and GHS Classification (Inferred)

Given the absence of specific toxicological data, a precautionary approach is warranted. The hazard classification is inferred from data on related pyrazole and α,β-unsaturated ketone compounds.

  • Signal Word: Warning[2][3]

  • GHS Hazard Statements:

    • H315: Causes skin irritation. [3][4] This is a common hazard for many functionalized aromatic and heterocyclic compounds.

    • H319: Causes serious eye irritation. [3][4] Similar to skin irritation, many organic solids can cause significant eye irritation.

    • H335: May cause respiratory irritation. [2][3] Fine powders of organic compounds can irritate the respiratory tract upon inhalation.

    • H302: Harmful if swallowed. [4] While not confirmed, the potential for acute oral toxicity should be considered given the biological activity of many pyrazole derivatives.

  • GHS Precautionary Statements:

    • Prevention: P261, P264, P271, P280[3]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312[3]

    • Storage: P403+P233[3]

    • Disposal: P501[3]

GHS_Hazards cluster_compound 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one cluster_hazards Inferred GHS Classifications Compound Potential Hazards H315 H315: Skin Irritation Compound->H315 H319 H319: Serious Eye Irritation Compound->H319 H335 H335: Respiratory Irritation Compound->H335 H302 H302: Harmful if Swallowed Compound->H302

Caption: Inferred Hazard Classifications.

Section 3: First-Aid Measures

Immediate medical attention should be sought if symptoms persist or in case of serious exposure.

  • General Advice: Show this safety guide to the medical professional in attendance.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed.

  • Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx).[2][4]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5][6]

Section 5: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[2][6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Section 6: Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2][5] Handle in accordance with good industrial hygiene and safety practices.[6]

  • Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store apart from incompatible materials such as strong oxidizing agents.[2]

Section 7: Exposure Controls and Personal Protection

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[3] Safety showers and eyewash stations should be available.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[2]

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wear impervious clothing.[2][5]

    • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Safe_Handling_Workflow Start Handling Protocol Start Assess Assess Risks: Review this guide. Start->Assess PPE Don Personal Protective Equipment (PPE) - Gloves - Safety Glasses - Lab Coat Assess->PPE Ventilation Ensure Proper Ventilation - Fume Hood or Ventilated Enclosure PPE->Ventilation Handling Handle Compound - Avoid dust generation - Use non-sparking tools Ventilation->Handling Storage Store Properly - Tightly sealed container - Cool, dry, ventilated area Handling->Storage Cleanup Decontaminate & Clean Up - Wipe surfaces - Dispose of waste Storage->Cleanup End Protocol Complete Cleanup->End

Caption: Standard Laboratory Safe Handling Workflow.

Section 8: Physical and Chemical Properties

Data for the specific target compound is not available. The following table includes data for a structurally related compound, (Z)-4-Phenylbut-3-en-2-one, to provide an estimation.

PropertyValue (Estimated or from Analogue)Source
Physical State Solid[3]
Appearance Likely a white or off-white solid[3]
Odor Odorless[3]
Molecular Weight 146.19 g/mol [7]
Boiling Point 512.91 K[7]
Melting Point 273.73 K[7]
Solubility Insoluble in water[8]

Section 9: Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and nitrogen oxides.[2]

Section 10: Toxicological Information

No specific toxicological studies have been performed on 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one. The information below is based on the general toxicological profile of pyrazole derivatives.

  • Acute Toxicity: May be harmful if swallowed, based on data from related compounds.[4] The oral LD50 for a metabolite of pyrazole, 4-hydroxypyrazole, in mice was found to be 92 mg/kg, indicating significant toxicity.[9]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: Not applicable for a solid.

The primary routes of exposure are expected to be through skin contact, eye contact, and inhalation of dust. The pyrazole moiety is known to be biologically active, and some metabolites can exhibit hepatotoxicity.[9] Therefore, systemic effects following significant exposure cannot be ruled out.

Section 11: Ecological Information

No data is available on the ecological effects of this compound. It should not be released into the environment.

Section 12: Disposal Considerations

Dispose of this chemical in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 13: Transport Information

This compound is not currently classified as a hazardous material for transportation.

Section 14: Regulatory Information

Regulatory information for this specific research chemical is not established.

Section 15: Other Information

The information provided in this guide is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product. This guide is an inferred safety assessment and should be used as a supplementary resource to standard laboratory safety practices.

References

  • Angene Chemical. (2024, August 28). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Maganja, D., & Kienhuis, C. B. (1977). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Journal of Pharmacy and Pharmacology, 29(1), 43-46.
  • ResearchGate. (n.d.). Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025, August 23). Substance Information. Retrieved from [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369.
  • Cheméo. (n.d.). (Z)-4-Phenylbut-3-en-2-one.pdf. Retrieved from [Link]

  • Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32.
  • Shcherbakov, K. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1489.
  • The Good Scents Company. (n.d.). 4-phenyl-3-buten-2-ol. Retrieved from [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Rodrigues, F. A., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(11), 2829.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

Abstract & Strategic Overview The target molecule, 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one , represents a critical "enone" scaffold often utilized as a Michael acceptor in the synthesis of covalent kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The target molecule, 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one , represents a critical "enone" scaffold often utilized as a Michael acceptor in the synthesis of covalent kinase inhibitors or as an intermediate for heterocyclic ring closure (e.g., pyrazolines).[1][2][3]

This protocol details a robust, two-step convergent synthesis designed for high purity and scalability.[1][4][2]

  • Step 1 (

    
     Coupling):  Construction of the biaryl C-N bond via nucleophilic aromatic substitution. This route is selected over Ullmann coupling for its operational simplicity and avoidance of transition metal contaminants (Cu/Pd), which is critical for downstream biological assays.
    
  • Step 2 (Claisen-Schmidt Condensation): A selective Aldol condensation using kinetic control to favor the mono-benzylidene acetone derivative over the thermodynamically stable bis-adduct.[1][2]

Retrosynthetic Logic & Pathway

The synthesis is disconnected at the alkene bond (Aldol) and the C-N bond (biaryl coupling).

  • Critical Control Point 1: The reactivity of the 4-fluorobenzaldehyde in Step 1 is activated by the electron-withdrawing formyl group, allowing clean

    
     substitution without metal catalysis.
    
  • Critical Control Point 2: In Step 2, the use of acetone as both reagent and solvent is the governing factor to prevent the formation of the symmetrical impurity, 1,5-bis(4-(1H-pyrazol-1-yl)phenyl)penta-1,4-dien-3-one.[1][2]

Reaction Scheme Visualization

SynthesisPathway Start1 4-Fluorobenzaldehyde Reagent1 K2CO3 / DMF 120°C, 12h Start1->Reagent1 Start2 Pyrazole Start2->Reagent1 Inter Intermediate: 4-(1H-pyrazol-1-yl)benzaldehyde Reagent1->Inter SNAr Coupling (>90% Yield) Reagent2 NaOH (aq) / r.t. Kinetic Control Inter->Reagent2 Start3 Acetone (Excess Solvent) Start3->Reagent2 Final Target: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Reagent2->Final Claisen-Schmidt (Mono-Selective)

Figure 1: Two-step convergent synthesis pathway emphasizing the SNAr coupling and selective mono-aldol condensation.

Experimental Protocols

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde[1][3][4]

Principle: The aldehyde group at the para-position withdraws electron density, activating the fluorine atom for displacement by the pyrazole anion.

Reagents & Materials:

  • 4-Fluorobenzaldehyde (1.0 equiv)[1][4][2]

  • 1H-Pyrazole (1.2 equiv)[1][4][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[4][2][5]
    
  • Dimethylformamide (DMF), anhydrous (Solvent, 5 mL/mmol)[4][2]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (12.4 g, 100 mmol) and 1H-pyrazole (8.16 g, 120 mmol).

  • Solvation: Add DMF (500 mL) and stir until dissolved.

  • Base Addition: Add

    
      (27.6 g, 200 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 110–120°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1).[2] The starting aldehyde (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (1.5 L) with vigorous stirring. The product should precipitate as a white to pale-yellow solid.[1][2]

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Yield Expectation: 90–95% (approx. 16.5 g).

    • Purity Check:

      
       NMR (
      
      
      
      ) should show the characteristic pyrazole triplets/doublets and the aldehyde singlet at
      
      
      10.0.
Step 2: Synthesis of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one[1][3]

Principle: A Claisen-Schmidt condensation.[1][2][6][7] To ensure the formation of the mono-enone (target) and prevent the bis-enone (dimer), acetone is used in vast excess (as the solvent).[2] This keeps the concentration of the intermediate enone low relative to acetone, preventing a second attack.

Reagents & Materials:

  • 4-(1H-pyrazol-1-yl)benzaldehyde (from Step 1) (1.0 equiv)[1][4][2]

  • Acetone (Reagent grade, used as solvent) (~20–30 equiv)[4][2]

  • Sodium Hydroxide (NaOH), 10% aqueous solution (0.5 equiv)[2]

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (10.0 g, 58 mmol) in Acetone (100 mL).

    • Note: The large excess of acetone is the critical process parameter (CPP) for selectivity.

  • Catalysis: Place the flask in a water bath at 20–25°C (Room Temperature). Add 10% NaOH (aq) (12 mL) dropwise over 5 minutes.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Observation: A precipitate usually forms as the reaction progresses.

    • Monitoring: TLC (Hexane/EtOAc 2:1).[2] The aldehyde spot should disappear.

  • Quenching: Neutralize the mixture carefully with dilute HCl (1M) to pH ~7, or simply dilute with excess water if the product precipitates cleanly.

  • Workup:

    • Evaporate approximately 50% of the acetone under reduced pressure (Rotavap) to drive further precipitation. Do not distill to dryness (to avoid oiling out).

    • Add cold water (200 mL) to the residue.

    • Filter the resulting solid.[8][9]

  • Purification (Recrystallization):

    • The crude solid often contains trace aldol intermediates or salts.

    • Recrystallize from hot Ethanol (or Ethanol/Water 9:1).[4][2] Dissolve at boiling, filter hot (if insoluble particles exist), and cool slowly to 4°C.

  • Final Characterization:

    • Collect crystals by filtration and dry under vacuum.[8]

    • Target Yield: 75–85%.

    • Appearance: Pale yellow needles or powder.

Analytical Data Summary

ParameterSpecification / ExpectationNotes
Appearance Pale yellow crystalline solidColor deepens if bis-adduct impurities are present.[1][2][3]
Melting Point 140–145°C (approx.)Sharp range indicates high purity.

NMR (DMSO-

)

2.35 (s, 3H,

), 6.80 (d, 1H, alkene), 7.60 (d, 1H, alkene), 7.8-8.6 (Ar-H + Pyrazole)
Look for trans-coupling (

Hz) on alkene protons.[2]
Mass Spec (ESI)

Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in

Troubleshooting & Optimization

Issue: Formation of Bis-Adduct (Dimer)

If the reaction yields a deep yellow/orange solid with a higher melting point, the bis-condensation product (dibenzalacetone analog) has formed.[2]

  • Cause: Acetone concentration was too low, or base concentration was too high.[4]

  • Solution: Increase Acetone volume to 40 equivalents. Ensure dropwise addition of base.[9]

Issue: Poor Conversion in Step 1
  • Cause: Wet DMF or weak base.

  • Solution: Use anhydrous DMF. Ensure

    
     is finely ground and dry. Increase temperature to 130°C if necessary.
    
Issue: Oiling Out in Step 2
  • Cause: Product is not crystallizing from the acetone/water mixture.

  • Solution: Seed the mixture with a pure crystal if available. Alternatively, extract with Dichloromethane (DCM), dry over

    
    , and recrystallize the residue from Ethanol/Hexane.
    

References

  • Preparation of 4-(1H-pyrazol-1-yl)

    • Source: PubChem & Sigma-Aldrich Technical Data.[1][2]

    • Context: Standard protocol for N-arylation of azoles with electron-deficient aryl fluorides.[1][2]

    • Link:[1][4][2]

  • Claisen-Schmidt Condensation (General Protocol)

    • Source:Journal of Chemical Education, "The Dibenzalacetone Reaction Revisited" (Hull, 2001) & Cambridge University Press.[4]

    • Context: Establishes the necessity of excess ketone for mono-aldol selectivity.[1]

    • Link:[1][4][2]

  • Solvent-Free and Catalytic Variations

    • Source:PMC (PubMed Central), "A Facile Solvent Free Claisen-Schmidt Reaction".[1][4][2]

    • Context: Validates NaOH as an effective catalyst for benzaldehyde-ketone condensations.[1][2][7]

    • Link:[1][4][2]

  • Synthesis of Pyrazole Derivatives

    • Source:Organic Syntheses, Coll.[4] Vol. 4.

    • Context: General handling of pyrazole couplings.
    • Link:[4][2]

Sources

Application

Application Note: Two-Stage Synthesis of Pyrazole Derivatives via Claisen-Schmidt Condensation

Executive Summary & Pharmacological Context The pyrazole nucleus—a five-membered 1,2-diazole heterocycle—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its high metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazole nucleus—a five-membered 1,2-diazole heterocycle—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its high metabolic stability, unique hydrogen-bonding capacity, and structural rigidity have led to its incorporation into numerous FDA-approved therapeutics, including the blockbuster kinase inhibitors ruxolitinib and baricitinib, the COX-2 inhibitor celecoxib, and the ultra-long-acting HIV capsid inhibitor lenacapavir[1].

For drug development professionals and synthetic chemists, accessing diverse pyrazole libraries is a critical step in lead optimization. One of the most robust, scalable, and cost-effective methodologies to construct this heterocycle is the two-stage Claisen-Schmidt condensation followed by cyclocondensation [2][3]. This application note provides a comprehensive, mechanistically grounded protocol for synthesizing pyrazoline and pyrazole derivatives from chalcone intermediates.

Mechanistic Principles & Experimental Logic

To ensure a self-validating and reproducible experimental system, it is crucial to understand the causality behind each reagent and condition used in this workflow.

Stage 1: The Claisen-Schmidt Condensation

The Claisen-Schmidt reaction is a specific type of cross-aldol condensation between an aryl ketone and an aryl aldehyde[2][4].

  • Reagent Causality: The reaction strictly requires an aldehyde lacking

    
    -hydrogens (e.g., benzaldehyde). This structural constraint prevents the aldehyde from forming an enolate, thereby eliminating competing self-aldol condensation pathways[2][4].
    
  • Catalytic Logic: A strong aqueous base (NaOH or KOH) is used to deprotonate the

    
    -carbon of the aryl ketone, generating a nucleophilic enolate[4]. This enolate attacks the electrophilic carbonyl carbon of the aldehyde.
    
  • Thermodynamic Driving Force: The initial addition forms a

    
    -hydroxy ketone. However, under basic conditions and ambient-to-warm temperatures, this intermediate undergoes rapid dehydration (via an E1cB mechanism) to form a highly conjugated 
    
    
    
    -unsaturated ketone, commonly known as a chalcone [2].
Stage 2: Cyclocondensation with Hydrazine

Chalcones are highly versatile bidentate electrophiles, possessing both an electrophilic


-carbon and a carbonyl carbon[5].
  • Reagent Causality: Hydrazine hydrate (

    
    ) or substituted hydrazines (e.g., phenylhydrazine) act as bis-nucleophiles[3][6].
    
  • Mechanistic Flow: The reaction initiates via a Michael-type nucleophilic addition of the primary amine to the

    
    -carbon of the chalcone[6]. Following this, an intramolecular cyclization occurs where the second nitrogen attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate.
    
  • Catalytic Logic: Glacial acetic acid is frequently employed as both a solvent and an acid catalyst. It protonates the carbonyl oxygen, enhancing its electrophilicity, and subsequently facilitates the elimination of water (dehydration) to yield the stable 5-membered pyrazoline ring[2][5].

Workflow Ketone Aryl Ketone (Contains α-hydrogens) Condensation Claisen-Schmidt Condensation NaOH / EtOH, 0-5°C Ketone->Condensation Aldehyde Aryl Aldehyde (Non-enolizable) Aldehyde->Condensation Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Condensation->Chalcone Cyclization Cyclocondensation Hydrazine Hydrate / AcOH, Reflux Chalcone->Cyclization Pyrazoline Pyrazoline Derivative (Bioactive Scaffold) Cyclization->Pyrazoline

Workflow for the two-stage synthesis of pyrazoline derivatives from aryl ketones.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

This protocol utilizes a homogeneous base-catalyzed environment to maximize yield and purity[2][3].

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the substituted acetophenone and 10.0 mmol of the substituted benzaldehyde in 15 mL of 95% ethanol[2][3].

    • Causality: Ethanol solubilizes both organic reactants and the aqueous base, ensuring a homogeneous reaction mixture.

  • Base Addition: Cool the flask in an ice bath to 0–5°C. Slowly add 2.0 mL of a 40% (w/v) aqueous NaOH solution dropwise while stirring vigorously[2].

    • Causality: Dropwise addition controls the exothermic enolate formation, preventing unwanted polymerization of the aldehyde.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 to 4 hours. Monitor the reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes)[2].

  • Workup & Isolation: Pour the reaction mixture into 50 mL of crushed ice/water and stir until a precipitate fully forms[2][3].

    • Causality: The highly conjugated chalcone is hydrophobic and precipitates in cold water, leaving unreacted starting materials and NaOH in the aqueous phase.

  • Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to afford the pure chalcone[2][3].

Protocol B: Cyclocondensation to Pyrazoline/Pyrazole

This protocol drives the cyclization of the chalcone using an acid catalyst[3][5].

  • Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of the purified chalcone (from Protocol A) in 15 mL of glacial acetic acid[2][5].

  • Nucleophile Addition: Add 10.0 mmol (2.0 equivalents) of hydrazine hydrate (or phenylhydrazine) dropwise to the solution[2][3].

    • Causality: An excess of hydrazine ensures complete conversion and prevents the chalcone from undergoing competing side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–90°C for 6 to 8 hours[3][5]. Monitor via TLC to confirm the disappearance of the fluorescent chalcone spot.

  • Workup & Isolation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water[3][5]. If an oily layer forms, scratching the sides of the beaker with a glass rod will induce crystallization.

  • Purification: Filter the resulting precipitate, wash with cold water, dry, and recrystallize from ethanol to yield the pyrazoline derivative[3][5]. (Note: Depending on substituents and prolonged exposure to air/acid, the pyrazoline may spontaneously oxidize to a fully aromatic pyrazole).

Mechanism Chalcone Chalcone (Electrophile) Michael Michael Addition (Attack at β-carbon) Chalcone->Michael Hydrazine Hydrazine (Bis-nucleophile) Hydrazine->Michael Intermediate Hydrazone Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization (Attack at Carbonyl) Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrazoline Pyrazoline Ring Dehydration->Pyrazoline

Mechanistic pathway of chalcone cyclocondensation with hydrazine to form pyrazoline.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds, researchers must validate the structural conversion at each stage. The table below summarizes the expected reaction parameters and key spectroscopic markers for self-validation[2].

Compound StageTypical ReagentsCatalystTemp / TimeExpected YieldKey Analytical Markers (IR & ¹H NMR)
Chalcone Acetophenone + BenzaldehydeNaOH (aq)0–5°C to RT, 3–4 h70–85%IR: ~1660 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C)¹H NMR: ~7.4–7.8 ppm (doublets, J ≈ 15.0 Hz, trans alkene protons)
Pyrazoline Chalcone + Hydrazine HydrateGlacial AcOHReflux (80°C), 6–8 h60–80%IR: ~1590 cm⁻¹ (C=N), absence of C=O stretch¹H NMR: ~3.1, 3.8, 5.2 ppm (Characteristic AMX spin system for pyrazoline CH₂-CH)

References[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD3rsoys0VV7-b7np8eNcD8MWiNOPKZE_KWTW-1N0ncyBR_-j2zUnvqYwG655gJmSDJhypMKAkV8zEHBGL3FUUQcMJ9b-VXy624hGm-Pv-a-IK1B008MWwgcv1uftztQOQp6rFIDOX7orSIKmw[4] Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. JoVE (PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZLz0oej2eczUthsFKGt-0F6_LZqBsOOd8xGwcG_3Wuj_l7nM-W7mlqRnGOoGhTgld4HfrWmEKz374wIVj3LMUxo8KDwqnfGRKVPfTJ_bJkAN0qnz6ssJNrmugZG0m74dhuxerd5oD-_DTSjs=[2] Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwUr1LFDZ3kdqUIHKry5TOPsCwscvfzEl_N3DHUNQ8--9t3YoQnpVIXqoEn5yXRMRZ8MgWerQcilULp60CTYRYgk2uYr7MF2o4oeDsw94f0YBUBfUcF3nKFSZB4Lv7uSg56RHiBZVvfkWEUDh6SZwE_g==[3] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK_LaNkXpHyeuFQDB1Byeu8spSydeo7bhKwD7MkzKWiL1qIXBk2xC9E25nTym36gBuv2X3wUpu9PPbMds00Sff5D6xo6VhvL-zuaoqCrxhZ0PYCcW7anKRomI-ZpeJXzDTNPzayw0C-omIa0-ICjSFKJfbK6kNRc585_9k3fARF7t_eE79-hyZF-NYDoIqRUJGz5CC32m9AN7UAT2aL9WMJ_GfwzgeEjSAm0gIhiMO[5] Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIn5rXUbxyYc6Q5C4jdcFMKAgBQozt51wQZudpsUWmOcN9IeXxH5a1HoSkeO4Fr7E6eAGbJqvTpaW-VPetJ6Wf-iY0QfULS9dYtT-AVZC36w3WLrwnxhJiTWRsd2vTpAi8yWDayXeC4LB4NomlLzpNaQ==[6] Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3AihLdgJP3sMc9MgOl50VQzHf3QrCPpRDWw6ben66PH7q0HTWf28Vh10DnzKyLpd99GK9t-zPAoMVdmDE2PKwQq9Tb6YTXaMz9WQUS_5VDnTtBMQy5xID4ND__A76mdXgr3wsCzEn8L0LJPY=

Sources

Method

Synthesis of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of Pyrazole-Containing Chalcones Chalcones, characterized by the α,β-unsaturated ketone scaffold, represent a privileged structural class in medicinal chemistry. Their derivatives are abund...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Containing Chalcones

Chalcones, characterized by the α,β-unsaturated ketone scaffold, represent a privileged structural class in medicinal chemistry. Their derivatives are abundant in nature and have inspired the synthesis of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] The incorporation of a pyrazole moiety into the chalcone framework has been shown to enhance or modulate these pharmacological effects, making pyrazole-chalcone hybrids attractive targets for drug discovery and development.[3][4] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key feature in several FDA-approved drugs.[5] This guide provides a comprehensive overview of the reagents and a detailed protocol for the synthesis of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one, a model compound for this promising class of molecules.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most direct and widely employed method for the synthesis of chalcones is the Claisen-Schmidt condensation.[6][7] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[8] For the synthesis of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one, the key precursors are 4-(1H-pyrazol-1-yl)benzaldehyde and acetone.

The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-(1H-pyrazol-1-yl)benzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the stable, conjugated chalcone product.[9]

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-(1H-Pyrazol-1-yl)benzaldehyde 4-(1H-Pyrazol-1-yl)benzaldehyde Claisen_Schmidt Claisen-Schmidt Condensation 4-(1H-Pyrazol-1-yl)benzaldehyde->Claisen_Schmidt Acetone Acetone Acetone->Claisen_Schmidt Base_Catalyst NaOH or KOH Base_Catalyst->Claisen_Schmidt Catalyzes Solvent Ethanol Solvent->Claisen_Schmidt Temperature Room Temperature Temperature->Claisen_Schmidt Target_Molecule 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Claisen_Schmidt->Target_Molecule

Caption: Workflow for the synthesis of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one.

Reagents and Materials

A clear understanding of the properties of all reagents is crucial for the successful and safe execution of this synthesis.

ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberKey PropertiesSupplier Example
4-(1H-Pyrazol-1-yl)benzaldehydeC₁₀H₈N₂O172.1899662-34-7Light yellow solid.[10]Sigma-Aldrich
AcetoneC₃H₆O58.0867-64-1Colorless, volatile liquid.Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.001310-73-2White, corrosive solid.VWR
Ethanol (EtOH)C₂H₅OH46.0764-17-5Colorless, volatile liquid.J.T. Baker
Deionized WaterH₂O18.027732-18-5MilliporeSigma
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6White crystalline solid.Acros Organics

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one.

1. Preparation of Reactants:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10 mmol) of 4-(1H-pyrazol-1-yl)benzaldehyde in 30 mL of ethanol.[8]

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 1 g of NaOH in 10 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

2. Reaction Execution:

  • To the ethanolic solution of the aldehyde, add 5.8 mL (80 mmol) of acetone.

  • While stirring vigorously, slowly add the 10% NaOH solution dropwise to the reaction mixture over a period of 15-20 minutes.[8][11]

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

3. Product Isolation and Purification:

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold deionized water with constant stirring.[5]

  • Neutralize the mixture by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 7.

  • The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Dry the crude product in a desiccator under vacuum.

4. Recrystallization:

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If necessary, add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one should be confirmed by standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1660-1685 cm⁻¹) and the C=C stretch (around 1600-1640 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the molecule. The protons of the pyrazole ring and the vinyl protons of the chalcone moiety will have characteristic chemical shifts and coupling constants.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Green Chemistry Approaches

While the described protocol is robust, several greener alternatives can be considered to minimize environmental impact and improve reaction efficiency:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[4][9]

  • Ultrasound Irradiation: Sonication can also be used to accelerate the condensation reaction.[9]

  • Solvent-Free Conditions: The reaction can be performed by grinding the reactants with a solid base catalyst, such as NaOH or KOH, in a mortar and pestle, eliminating the need for a solvent.[8][9]

Conclusion

The synthesis of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one via the Claisen-Schmidt condensation is a straightforward and efficient method for accessing this important class of compounds. By following the detailed protocol and considering the greener alternatives, researchers can reliably produce this and similar pyrazole-chalcone derivatives for further investigation in drug discovery and medicinal chemistry programs. The versatility of the Claisen-Schmidt condensation allows for the generation of a diverse library of analogs by varying the aldehyde and ketone starting materials, facilitating structure-activity relationship (SAR) studies.

References

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13).
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017). Oriental Journal of Chemistry, 33(1).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC.
  • Ahmad, A., et al. (2018). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal, 11(3).
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE.
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (2025). Royal Society of Chemistry.
  • A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. (n.d.). Benchchem.
  • A Technical Guide to the Synthesis of Substituted Chalcones: A Liter
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing.
  • Synthesis of pyrazole chalcones by Claisen Schmidt condensation by... (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). Chem-Impex.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.).
  • 4-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). PubChem.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). PMC.
  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025). ScienceRise: Pharmaceutical Science.

Sources

Application

Application Note: Step-by-Step Preparation of Pyrazole Phenyl Butenone Derivatives

Executive Summary Pyrazole phenyl butenones—specifically 4-(1,3-diphenyl-1H-pyrazol-4-yl)but-3-en-2-one and its substituted analogs—are highly valued synthetic intermediates in modern medicinal chemistry. They serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole phenyl butenones—specifically 4-(1,3-diphenyl-1H-pyrazol-4-yl)but-3-en-2-one and its substituted analogs—are highly valued synthetic intermediates in modern medicinal chemistry. They serve as critical precursors for the synthesis of pyrazole-based curcuminoids, chalcones, and complex heterocycles that exhibit potent antimicrobial, anti-inflammatory, and anticancer properties[1]. This application note details a robust, field-proven, three-step synthetic workflow to produce these compounds. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, critical reaction parameters, and self-validating analytical checkpoints to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Reaction Design

The synthesis of pyrazole phenyl butenone is achieved through a convergent, three-step pathway. Understanding the kinetics and thermodynamics of each step is crucial for optimizing yields and preventing side reactions.

  • Step 1: Hydrazone Formation (Acid-Catalyzed Condensation) Acetophenone is reacted with phenylhydrazine in the presence of a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of acetophenone, significantly increasing its electrophilicity. This facilitates rapid nucleophilic attack by the terminal amine of phenylhydrazine. Subsequent dehydration yields the highly stable acetophenone phenylhydrazone[1].

  • Step 2: Vilsmeier-Haack Cyclization and Formylation The isolated hydrazone is treated with the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting highly electrophilic chloromethyleneiminium ion attacks the hydrazone, driving a cyclization event that forms the pyrazole core while simultaneously formylating the C4 position to yield 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde[2]. Causality Note: The reaction must be strictly maintained at 0–15°C during the addition phase. The formation of the Vilsmeier complex is highly exothermic; failing to control the temperature leads to violent decomposition of the reagent and the formation of intractable tar byproducts.

  • Step 3: Claisen-Schmidt Condensation A base-catalyzed cross-aldol condensation couples the pyrazole-4-carboxaldehyde with acetone. Sodium hydroxide (10%) deprotonates acetone to form a reactive enolate, which subsequently attacks the highly electrophilic aldehyde carbon of the pyrazole. Dehydration yields the target α,β-unsaturated ketone (butenone)[1]. Causality Note: Slow addition of NaOH under strict ice-bath conditions (0–5°C) is critical. If the base is added too rapidly or at room temperature, acetone will undergo rapid self-condensation to form diacetone alcohol or mesityl oxide, drastically reducing the yield of the desired cross-condensation product.

Reagents & Equipment

Table 1: Chemical Reagents and Functional Roles

Reagent / MaterialFunctional Role / Specification
Acetophenone Starting aryl ketone
Phenylhydrazine Hydrazine derivative for intermediate formation
Glacial Acetic Acid Acid catalyst for hydrazone condensation
DMF & POCl₃ Precursors for the Vilsmeier-Haack electrophile
Acetone Enolate precursor for Claisen-Schmidt condensation
10% NaOH (aq) Base catalyst for cross-aldol condensation
Absolute Ethanol Primary reaction solvent & recrystallization medium
TLC Plates (Silica 60 F254) Self-validation checkpoint for reaction monitoring

Experimental Protocols

Protocol A: Synthesis of Acetophenone Phenylhydrazone
  • Initiation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of acetophenone and 2.0 mmol of phenylhydrazine in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the stirring mixture.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C) with constant magnetic stirring for 2 hours[1].

  • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the acetophenone spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone will precipitate as a crystalline solid. Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure intermediate.

Protocol B: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
  • Preparation: In a dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2.0 mmol of the synthesized acetophenone phenylhydrazone in 2.0 mmol of anhydrous DMF.

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0°C.

  • Electrophile Addition: Using an addition funnel, slowly add 2.0 mmol of POCl₃ dropwise. Critical: Strictly maintain the internal temperature between 10–15°C during this addition[1].

  • Cyclization: After complete addition, remove the ice bath. Heat the mixture on a water bath (80–90°C) for 3 hours to drive the formylation and ring closure.

  • Quenching: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice/water. Neutralize the acidic mixture carefully with a saturated sodium bicarbonate solution until precipitation is complete.

  • Validation Checkpoint: Filter the solid, wash thoroughly with distilled water, and dry. Recrystallize from ethanol to yield the pure pyrazole-4-carboxaldehyde.

Protocol C: Synthesis of 4-(1,3-Diphenyl-1H-pyrazol-4-yl)but-3-en-2-one
  • Setup: In a 50 mL round-bottom flask, combine 2.0 mmol of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and 2.0 mmol of acetone (approx. 0.14 mL)[1].

  • Thermal Control: Submerge the flask in an ice bath to cool the mixture to 0–5°C.

  • Base Addition: Slowly add 10% aqueous NaOH dropwise over 15 minutes with continuous, vigorous magnetic stirring.

  • Reaction: Maintain stirring in the ice bath for 2 hours.

  • Validation Checkpoint: Monitor the disappearance of the pyrazole aldehyde via TLC.

  • Isolation: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to afford the pure pyrazole phenyl butenone as yellow crystals.

Data Presentation & Analytical Characterization

To ensure scientific integrity and confirm the success of each protocol, compare your synthesized compounds against the expected analytical benchmarks below.

Table 2: Expected Analytical Characterization Data

CompoundExpected YieldMelting PointKey IR Peaks (cm⁻¹)Key ¹H-NMR Peaks (CDCl₃, ppm)
Acetophenone Phenylhydrazone 85–90%~105°C3300 (N-H), 1595 (C=N)8.0 (br s, 1H, N-H), 2.2 (s, 3H, CH₃)
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 75–80%~140°C1670 (C=O), 1530 (C=N)9.9 (s, 1H, CHO), 8.5 (s, 1H, Pyrazole-H)
Pyrazole Phenyl Butenone (Target) 70–75%~125°C1655 (C=O conj.), 1600 (C=C)7.6 (d, 1H, =CH), 6.8 (d, 1H, =CH), 2.3 (s, 3H, CH₃)

Synthesis Workflow Visualization

SynthesisWorkflow Step1 Acetophenone + Phenylhydrazine Int1 Acetophenone Phenylhydrazone Step1->Int1 Reflux 2h Int2 1,3-Diphenyl-1H-pyrazole- 4-carboxaldehyde Int1->Int2 0-15°C then Reflux 3h Target 4-(1,3-Diphenyl-1H-pyrazol- 4-yl)but-3-en-2-one (Pyrazole Phenyl Butenone) Int2->Target Ice bath, Stir 2h Reag1 Cat. Glacial AcOH in Ethanol Reag1->Int1 Catalyst Reag2 Vilsmeier-Haack Reagent (DMF + POCl3) Reag2->Int2 Formylation/Cyclization Reag3 Acetone + 10% NaOH Reag3->Target Cross-Aldol Condensation

Fig 1: Three-step synthetic workflow for the preparation of pyrazole phenyl butenone.

References

  • Chougale, U. B., Kharade, P. R., Chavan, H. V., Kamble, R. S., & Dhongade, S. R. (2020). Synthesis of 1,3-Diaryl Substituted Pyrazole Based Curcuminoids as Potent Antibacterial Agents. Aayushi International Interdisciplinary Research Journal (AIIRJ). 3

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5:250. 2

Sources

Method

Application Note: Strategic Incorporation of Pyrazole Enones in Targeted Drug Design

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Introduction & Rationale The development of Targeted Covalent Inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction & Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged duration of action and high biochemical efficiency. The strategic design of TCIs requires a delicate balance: a highly specific recognition scaffold paired with a finely tuned electrophilic "warhead."

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Its rich electron density and dual capacity as a hydrogen-bond donor and acceptor facilitate robust non-covalent interactions within protein binding pockets[2].

Conversely, enones (α,β-unsaturated carbonyls) serve as highly versatile Michael acceptors. They are strategically deployed to form irreversible covalent bonds with non-catalytic cysteine residues in the active sites of target kinases and proteases[3].

The incorporation of pyrazole enones merges these two paradigms into a single, highly effective pharmacophore. The pyrazole ring drives initial high-affinity recognition (forming the "encounter complex"), which precisely positions the enone moiety in proximity to a nucleophilic thiol. This proximity-driven mechanism ensures that the covalent trapping is highly selective, minimizing off-target toxicity[4].

Mechanistic Pathway: Covalent Inhibition

To understand the efficacy of pyrazole enones, one must examine the causality of their binding kinetics. The reaction proceeds via a two-step mechanism: first, the reversible formation of a non-covalent complex governed by the dissociation constant (


), followed by the irreversible nucleophilic attack governed by the inactivation rate (

).

Pathway Target Target Protein (Free Cysteine -SH) Complex Non-Covalent Encounter Complex Target->Complex Affinity Binding Enone Pyrazole Enone (Michael Acceptor) Enone->Complex Target Recognition Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (Nucleophilic Attack)

Caption: Mechanism of covalent inhibition by pyrazole enones via Michael addition.

Synthetic Methodology: Claisen-Schmidt Condensation

To incorporate pyrazole enones into a structure-activity relationship (SAR) campaign, robust and scalable synthetic routes are required. The most direct approach is the base-catalyzed Claisen-Schmidt condensation between a pyrazole-carbaldehyde and a substituted ketone.

Synthesis Aldehyde Pyrazole Carbaldehyde Condensation Claisen-Schmidt Condensation (NaOH, EtOH) Aldehyde->Condensation Ketone Substituted Ketone Ketone->Condensation Crude Crude Pyrazole Enone Condensation->Crude Precipitation Purification Recrystallization / Chromatography Crude->Purification Pure Pure Pyrazole Enone (>95%) Purification->Pure Validation (NMR, LC-MS)

Caption: Synthetic workflow for pyrazole enones via Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1-phenyl-3-(1H-pyrazol-4-yl)prop-2-en-1-one

Expertise & Causality: This reaction utilizes a strong base (aqueous NaOH) to deprotonate the


-carbon of the ketone, generating a nucleophilic enolate. The enolate subsequently attacks the electrophilic carbonyl of the pyrazole-4-carbaldehyde. Ethanol is selected as the primary solvent because it effectively solubilizes the starting materials but inherently limits the solubility of the highly conjugated, planar enone product. This causes the product to precipitate out of the solution, driving the reaction equilibrium forward (Le Chatelier's principle) and simplifying downstream purification.

Self-Validating System: The protocol includes built-in verification. The disappearance of the aldehyde proton peak (~9.5-10.0 ppm) in


H-NMR and the emergence of a distinct trans-alkene doublet (

Hz) confirm successful condensation and the stereoselective formation of the E-isomer.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2 mL of a 10% (w/v) aqueous NaOH solution dropwise over 5 minutes while stirring continuously.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). Validation: The product spot should appear at a lower

    
     than the ketone but higher than the highly polar pyrazole aldehyde.
    
  • Quenching & Precipitation: Once TLC indicates complete consumption of the aldehyde, pour the mixture into 50 mL of ice-cold distilled water. Neutralize the solution with 1M HCl until the pH reaches ~7.0. A solid precipitate will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure pyrazole enone. Dry under vacuum for 12 hours.

Pharmacological Profiling & Data Presentation

Quantitative evaluation of pyrazole enones requires balancing their electrophilic reactivity with target affinity. Highly reactive enones may cause idiosyncratic toxicity via off-target binding to serum proteins, while unreactive enones fail to form the necessary covalent adduct.

Table 1: Representative Biological Data for Tuned Pyrazole Enone Derivatives

Compound IDEnone SubstitutionTarget ProteinIC

(µM)
GSH Half-Life (

, min)
Selectivity Index (SI)
PzE-01 UnsubstitutedKinase A (Cys-mutant)0.1245>100
PzE-02

-Methyl
Kinase A (Cys-mutant)1.4518050
PzE-03

-Phenyl
Kinase A (Cys-mutant)>10.0>500N/A
Control Saturated AnalogKinase A (Cys-mutant)8.50No Reaction<5

Note: The


-methyl substitution (PzE-02) sterically hinders the Michael addition, increasing the GSH half-life but reducing target potency. The saturated analog confirms that covalent bond formation is essential for sub-micromolar activity.

Biological Evaluation: Cysteine Reactivity Assay

Expertise & Causality: To predict the in vivo off-target toxicity of pyrazole enones, their intrinsic electrophilicity must be quantified independent of the target protein. Glutathione (GSH), an abundant intracellular tripeptide, is used as a surrogate for cellular thiols. By incubating the enone with an excess of GSH and monitoring the depletion of the parent compound via LC-MS, researchers can calculate the pseudo-first-order half-life (


).

Self-Validating System: A reliable assay must include a highly reactive positive control (e.g., ethacrynic acid) to confirm GSH viability, and a non-reactive negative control (the saturated pyrazole-propanone analog) to ensure that depletion is strictly due to covalent adduction and not compound precipitation or degradation.

Protocol 2: GSH Trapping and LC-MS Kinetic Profiling

Step-by-Step Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of the pyrazole enone in LC-MS grade DMSO. Prepare a 100 mM stock solution of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 1.5 mL HPLC vial, combine 890 µL of Potassium Phosphate buffer (pH 7.4) and 100 µL of the GSH stock (final GSH concentration: 10 mM).

  • Initiation: Pre-warm the mixture to 37 °C. Initiate the reaction by adding 10 µL of the enone DMSO stock (final enone concentration: 100 µM; 100-fold excess of GSH ensures pseudo-first-order kinetics).

  • Sampling: At specific time points (

    
     minutes), extract a 50 µL aliquot from the reaction mixture.
    
  • Quenching: Immediately quench the extracted aliquot by mixing it with 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system. Monitor the specific MRM transition for the parent pyrazole enone.

  • Data Analysis: Plot the natural log of the remaining peak area ratio (Analyte/Internal Standard) versus time. The slope of the linear regression represents the degradation rate constant (

    
    ). Calculate the half-life using the formula: 
    
    
    
    .

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Current status of pyrazole and its biological activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL:[Link]

  • Direct C–H α-Arylation of Enones with ArI(O2CR)2 Reagents Source: ChemRxiv URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

Executive Summary The compound 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a highly conjugated -unsaturated ketone (enone) featuring a terminal pyrazole moiety. Typically synthesized via the Claisen-Schmidt condensati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a highly conjugated


-unsaturated ketone (enone) featuring a terminal pyrazole moiety. Typically synthesized via the Claisen-Schmidt condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with acetone, this molecule serves as a critical pharmacophore and a versatile intermediate for the synthesis of complex pyrazolines and pyrimidines[1][2].

Crystallizing conjugated enones presents a notorious thermodynamic challenge: their high conformational flexibility in solution often leads to liquid-liquid phase separation (commonly known as "oiling out") rather than ordered nucleation[3]. This Application Note provides drug development professionals and synthetic chemists with field-proven, self-validating crystallization protocols that exploit the specific physicochemical properties of the pyrazole-enone system to achieve high-purity crystalline solids.

Physicochemical Profiling & Causality in Solvent Selection

Successful crystallization requires a deep understanding of the molecule's intermolecular forces. The


-unsaturated ketone bridge enforces a planar geometry, which promotes strong 

stacking between the phenyl and pyrazole rings in the solid state[4][5].
  • Primary Solvents (Thermodynamic Solvation): Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are highly effective primary solvents. Their moderate polarity and polarizability allow them to solvate the extended

    
    -electron cloud of the enone system efficiently. Ethanol (EtOH) is also viable, offering strong hydrogen-bond donation to the pyrazole nitrogen[2][6].
    
  • Anti-Solvents (Kinetic Drivers): Aliphatic hydrocarbons like Hexane or Petroleum Ether act as ideal anti-solvents. The polar 1H-pyrazole ring is highly insoluble in these non-polar media. Introducing hexane to a DCM solution rapidly drops the dielectric constant, forcing the pyrazole moiety out of solvation and driving primary nucleation[1].

Quantitative Solvent Matrix

The choice of solvent system directly impacts the thermodynamics of crystal growth, influencing both yield and morphology. The data below summarizes the expected outcomes based on standard pyrazole-chalcone crystallization behaviors.

Table 1: Quantitative Comparison of Crystallization Solvent Systems

Solvent SystemRatio (v/v)Expected Yield (%)Purity (HPLC)Crystal MorphologyOiling-Out Risk
DCM / Hexane 1:375 - 82%>99.5%Fine NeedlesLow
Ethyl Acetate / Pet. Ether 1:470 - 78%>99.0%Flakes / PlatesLow
Ethanol (Absolute) N/A65 - 72%>98.0%Prismatic BlocksModerate
Methanol / Water 5:150 - 60%>95.0%Amorphous PowderHigh

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Fractional Crystallization (DCM / Hexane)

Causality: This method is optimal for crude mixtures containing lipophilic impurities. DCM provides complete dissolution of the conjugated system, while the gradual addition of hexane selectively crashes out the highly crystalline enone due to the insolubility of the pyrazole motif[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one in 5 mL of anhydrous DCM in a 50 mL Erlenmeyer flask. Stir gently at room temperature until complete dissolution is achieved.

  • Clarification: Perform a gravity filtration through a fluted filter paper to remove any insoluble polymeric byproducts or catalyst residues.

  • Anti-Solvent Addition: Place the filtrate on a magnetic stirrer (200 rpm). Dropwise, add 15 mL of Hexane over 15 minutes.

  • Metastable Zone Control: Stop the addition immediately when the solution becomes persistently turbid (the cloud point). Validation Step: The turbidity must persist for at least 60 seconds without stirring; if it clears, the solution is not yet supersaturated.

  • Nucleation and Growth: Allow the flask to stand undisturbed at 4°C for 12 hours to promote

    
     stacking and crystal lattice formation.
    
  • Isolation: Filter the resulting fine needles under vacuum. Wash the filter cake with 5 mL of ice-cold hexane.

  • System Validation: Spot the mother liquor on a silica TLC plate (Eluent: 4:6 EtOAc:Hexane). The absence of the primary UV-active spot at

    
     confirms complete crystallization of the target enone.
    
Protocol B: Controlled Cooling Crystallization (Ethanol)

Causality: Ethanol provides a steep temperature-dependent solubility curve. The protic nature of ethanol interacts with the


 and pyrazole nitrogens, slowing down the kinetic rate of crystal growth. This favors the formation of large, thermodynamically stable prismatic crystals suitable for single-crystal X-ray diffraction (XRD)[2][6].

Step-by-Step Methodology:

  • Saturation: Add 1.0 g of the crude compound to 12 mL of absolute ethanol. Heat the mixture to reflux (78°C) using a water bath until the solid completely dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to prevent premature nucleation.

  • Controlled Cooling: Transfer the filtrate to a programmable cooling bath or insulate the flask with cotton. Cool the solution from 78°C to 20°C at a strict rate of 0.5°C/min. Causality: Rapid cooling traps solvent molecules in the lattice, whereas a slow gradient allows the enone molecules to orient their planar structures optimally.

  • Seeding (Optional but Recommended): At 50°C, introduce 2-3 microscopic seed crystals of the pure compound to bypass the primary nucleation energy barrier and prevent oiling out.

  • Harvesting: Once at 20°C, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield. Filter and dry under high vacuum at 40°C for 6 hours.

Mechanistic Crystallization Workflow

CrystallizationWorkflow A Crude Enone Extract (Impure Mixture) B Dissolution in DCM/EtOH (Solvation of π-system) A->B Heat to 40-60°C C Hot Filtration (Particulate Removal) B->C Vacuum/Gravity D Supersaturation Generation (Cooling / Anti-Solvent) C->D Hexane Add / ΔT E Controlled Nucleation (Seeding / Scratching) D->E Visual Cloud Point F High-Purity Crystals (Planar π-π Stacking) E->F Isolate & Vacuum Dry

Thermodynamic and kinetic workflow for the controlled crystallization of pyrazole-enones.

Troubleshooting: Overcoming the "Oiling Out" Phenomenon

Because 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one possesses a highly flexible butenone chain, it can undergo liquid-liquid phase separation (forming a dense oil at the bottom of the flask) instead of crystallizing.

  • Mechanistic Cause: The solution reaches the spinodal decomposition curve before it crosses the metastable limit for crystalline nucleation.

  • Corrective Action: If an oil forms, do not discard the mixture. Re-heat the solution until the oil dissolves completely. Add 5-10% more of the primary solvent (DCM or EtOH) to decrease the concentration, then cool the solution much more slowly. Vigorously scratching the inside of the glass flask with a glass rod provides high-energy nucleation sites (heterogeneous nucleation) that force the enone into its crystalline state[3].

References

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.Academy of Sciences Malaysia.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.National Institutes of Health (PMC).
  • Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives.Journal of Applied Pharmaceutical Science.
  • Synthesis, characterization, and crystal structure of two α,β-unsaturated ketones.Semantic Scholar.
  • (E)-1-(3,4-Di-meth-oxy-phen-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one.Researcher.Life.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.Scholars Research Library.

Sources

Method

Application Note: Scale-Up Procedures for Pyrazole-Substituted Enone Production

Executive Summary & Scientific Rationale Pyrazole-substituted enones (commonly referred to as pyrazole-chalcone hybrids) have emerged as highly privileged pharmacophores, demonstrating significant potential as1 for advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyrazole-substituted enones (commonly referred to as pyrazole-chalcone hybrids) have emerged as highly privileged pharmacophores, demonstrating significant potential as1 for advanced diabetes management[1]. While bench-scale syntheses frequently employ microwave-assisted Claisen-Schmidt condensations to achieve high yields in minutes[1], transitioning these protocols to pilot-plant scales (>1 kg) introduces critical thermodynamic and kinetic challenges. The base-catalyzed condensation and subsequent dehydration steps are2 to prevent decomposition, energetic hazards, and side reactions[2]. This application note details a robust, self-validating 10-mol scale-up protocol designed to ensure high fidelity, safety, and product purity.

Mechanistic Grounding & Scale-Up Causality

The 3 relies heavily on base-catalyzed pathways[3]. The reaction proceeds via a Claisen-Schmidt condensation between a pyrazole-bearing methyl ketone and an aryl aldehyde.

  • Enolization & Nucleophilic Attack: The introduction of an aqueous base (e.g., NaOH) deprotonates the α-carbon of the pyrazole ketone. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient[2]. If the exotherm is not strictly controlled, localized hot spots will trigger Cannizzaro disproportionation of the unreacted aldehyde.

  • Dehydration (E1cB Mechanism): The resulting β-hydroxy ketone (aldol intermediate) undergoes elimination to form the thermodynamically stable (E)-enone. This step requires sustained, controlled heating. Failure to drive this reaction to completion results in the co-precipitation of the intermediate during isolation.

Mechanism M1 Pyrazole Ketone (Enolate Formation) M3 Aldol Intermediate (β-Hydroxy Ketone) M1->M3 Base Addition M2 Aryl Aldehyde (Electrophile) M2->M3 Nucleophilic Attack M4 E1cB Dehydration (H2O Elimination) M3->M4 Thermal Maturation M5 Pyrazole-Substituted Enone (Target Pharmacophore) M4->M5 Crystallization

Mechanistic pathway of pyrazole-enone formation via Claisen-Schmidt condensation.

Self-Validating Pilot-Scale Protocol (10-Mol Scale)

To guarantee reproducibility and safety, this protocol operates as a self-validating system . Progression to subsequent steps is entirely gated by objective physicochemical measurements, eliminating operator subjectivity.

Equipment Requirements
  • 50 L Jacketed Glass-Lined Reactor equipped with a PTFE pitched-blade turbine.

  • Temperature Control Unit (TCU) with a cooling capacity sufficient to maintain ΔT < 5°C during dosing.

  • Automated dosing pumps linked to internal thermocouple feedback.

Step-by-Step Methodology

Phase 1: Dissolution & Equilibration

  • Charge the 50 L reactor with 20 L of USP-grade Ethanol.

  • Add 2.0 kg (10.0 mol) of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one and 1.11 kg (10.5 mol) of substituted benzaldehyde.

  • Set overhead agitation to 150 RPM. Circulate coolant to stabilize the internal temperature (

    
    ) at 10°C ± 2°C.
    
    • Causality: Suppressing the initial temperature prevents immediate, uncontrolled aldol condensation upon the first drop of base, ensuring a homogenous reaction matrix.

Phase 2: Controlled Base Dosing 4. Using the automated dosing pump, initiate the addition of 4.8 kg of 10% aqueous NaOH over 120 minutes.

  • Validation Gate 1 (Thermal Control): The dosing system must monitor
    
    
    . If
    
    
    exceeds 15°C, the pump must automatically pause. Causality: Exceeding this thermal threshold indicates that heat generation is outpacing jacket dissipation, risking a runaway exotherm and product degradation[2].

Phase 3: Thermal Maturation & Dehydration 5. Upon completion of dosing, program the TCU to ramp the reaction mixture to 45°C over 60 minutes. Hold at 45°C for 4 hours to drive the E1cB dehydration.

  • Validation Gate 2 (Conversion Check): Extract a 1 mL sample for HPLC analysis. The reaction is validated for quenching only if the pyrazole ketone peak area is < 1.0%. Self-Correction: If > 1.0%, add 0.05 eq of NaOH, extend heating for 60 minutes, and re-sample.

Phase 4: Quenching & Antisolvent Crystallization 6. Cool the reactor to 20°C. Slowly add 2 M HCl to neutralize the mixture.

  • Validation Gate 3 (pH Verification): Monitor with a calibrated pH probe until pH reaches 7.0 ± 0.5. Causality: If the solution remains too basic (pH > 7.5), the subsequent antisolvent addition will cause the enone to "oil out" as a biphasic liquid rather than forming filterable crystals.
  • Add 10 L of chilled purified water (2-5°C) dropwise over 2 hours to induce supersaturation and crystallization.

Phase 5: Isolation 8. Discharge the slurry into a Nutsche filter. Wash the filter cake with 5 L of cold Ethanol/Water (1:1 v/v) to remove unreacted aldehyde and inorganic salts. 9. Dry the product in a vacuum oven at 50°C and 50 mbar for 24 hours.

Workflow W1 Phase 1: Dissolution Ethanol + Reactants W2 Phase 2: Base Dosing Controlled Exotherm W1->W2 W3 W3 W2->W3 T < 15°C W3->W2 Fail (Re-dose) W4 Phase 4: Quenching pH Neutralization W3->W4 Pass W5 Phase 5: Isolation Antisolvent Crystallization W4->W5 pH 7.0

Pilot-scale workflow and in-process control checkpoints for enone production.

Quantitative Scale-Up Metrics

The transition from bench to pilot scale necessitates a shift in operational parameters. The table below summarizes the quantitative differences and their underlying causalities.

ParameterBench-Scale (10 mmol)Pilot-Scale (10 mol)Causality / Impact on Scale-Up
Reactor Type Round-bottom flask50 L Jacketed CSTREfficient heat dissipation prevents product degradation and energetic hazards[2].
Base Addition All-at-onceDosed over 120 minControls the highly exothermic enolization; prevents Cannizzaro side-reactions.
Reaction Time 4-5 hours (sonication)6 hours (thermal)Mass transfer limitations at scale require longer maturation to drive E1cB dehydration[1].
Isolation Method Spontaneous precipitationAntisolvent crystallizationGradual water addition controls supersaturation, preventing oiling out and ensuring >98% purity.
E-Factor > 50< 15Optimized stoichiometry and solvent recycling significantly reduce environmental waste.

References

1.[1] Jyoti Sharma and Raj Kaushal. "Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties." RSC Advances, 2025. URL: 2.[3] "Synthesis of Heteroaromatic Hybrid Chalcones." Encyclopedia MDPI, 2023. URL: 3.[2] "Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine." BenchChem, 2025. URL:

Sources

Application

solvent selection for reaction of pyrazole benzaldehydes with acetone

Application Note: Solvent Selection for Reaction of Pyrazole Benzaldehydes with Acetone Part 1: Executive Summary & Strategic Overview The reaction between pyrazole benzaldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbald...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Reaction of Pyrazole Benzaldehydes with Acetone

Part 1: Executive Summary & Strategic Overview

The reaction between pyrazole benzaldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) and acetone is a classic Claisen-Schmidt condensation. This transformation yields pyrazolyl-chalcone analogs (specifically 4-(pyrazolyl)but-3-en-2-ones), which are critical pharmacophores in oncology and anti-inflammatory drug discovery.

While the chemistry is well-established, solvent selection is the single most deterministic factor for yield, purity, and reaction rate. The choice of solvent dictates the stability of the enolate intermediate, the suppression of side reactions (such as the Cannizzaro reaction or acetone self-condensation), and the ease of downstream processing.

Core Recommendation:

  • For Green Efficiency & Speed: Use PEG-400 .[1] It acts as a dual solvent and phase-transfer catalyst (PTC), offering the highest yields (>90%) in the shortest time (1–2 hours).[1]

  • For Scale-Up & Cost: Use Ethanol/Water (95:5) .[1] It provides a reliable precipitation-based workup and suppresses acetone self-condensation through dilution.

Part 2: Mechanistic Insight & Solvent Logic

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration (elimination).[1][2]

  • Enolate Formation: Base abstracts a proton from acetone (alpha-carbon).[1]

  • Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of the pyrazole aldehyde.

  • Dehydration: Loss of water yields the

    
    -unsaturated ketone.
    
Solvent Interaction Matrix
Solvent SystemRole & MechanismProsCons
PEG-400 Solvent + Catalyst. The polyether chain complexes with metal cations (

), creating "naked" hydroxide ions with enhanced nucleophilicity.
• High Yields (90-95%)[1][3][4]• Recyclable• Fast kinetics (1-2 h)• Viscous (requires robust stirring)• Aqueous extraction required
Ethanol (EtOH) Protice Solvent. Solubilizes organic aldehyde while being miscible with aqueous base.[1] Stabilizes intermediates via H-bonding.• Standard industrial solvent• Product often precipitates (easy filter)• Low cost• Slower reaction (3-6 h)[1]• Moderate yields (75-85%)[1]• Reflux often required
Water ("On-Water") Interfacial Catalyst. Hydrophobic effect accelerates reaction at the organic-water interface.[1]• Zero VOCs• Simple filtration workup• Poor solubility of reactants• Often requires ultrasound/surfactants
Acetone (Neat) Reactant as Solvent. Drives equilibrium by mass action.[1]• No co-solvent needed[1] • High Risk: Self-condensation of acetone (Mesityl oxide formation)[1]• Difficult to control mono- vs. bis-addition

Part 3: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for solvent selection based on your specific process goals.

SolventSelection Start Reactants: Pyrazole Benzaldehyde + Acetone Goal Define Process Goal Start->Goal Green Goal: Green Chemistry & High Yield Goal->Green Lab Scale / Optimization Scale Goal: Scale-Up & Low Cost Goal->Scale Pilot Plant / Bulk PEG Solvent: PEG-400 (Method A) Green->PEG EtOH Solvent: Ethanol/NaOH (Method B) Scale->EtOH Mech_PEG Mechanism: Cation Complexation (PTC effect) 'Naked' OH- enhances rate PEG->Mech_PEG Mech_EtOH Mechanism: Solvation of reactants Precipitation drives equilibrium EtOH->Mech_EtOH Product Product: Pyrazolyl-Butenone (Chalcone) Mech_PEG->Product 1-2 Hours >90% Yield Mech_EtOH->Product 3-6 Hours ~80% Yield

Figure 1: Decision matrix for solvent selection linking process goals to mechanistic advantages.

Part 4: Detailed Experimental Protocols

Protocol A: Green Synthesis in PEG-400 (Recommended)

Best for: High throughput screening, medicinal chemistry libraries, and maximizing yield.[1]

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)[5][6]

  • Acetone (2.0 mmol) [Note: 2 eq.[1] excess to favor mono-condensation]

  • PEG-400 (15 mL)[1][5][7]

  • NaOH (20% aqueous solution, 1 mL)[1][5][6]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazole carbaldehyde in PEG-400. Mild heating (40°C) may be required for complete dissolution.[1]

  • Addition: Add Acetone (2.0 mmol) to the mixture.

  • Catalysis: Add 1 mL of 20% aqueous NaOH dropwise while stirring.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

    • Checkpoint: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The spot for the aldehyde should disappear.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The PEG-400 will dissolve in the water, causing the hydrophobic chalcone product to precipitate.

  • Purification: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove traces of PEG and base.[1] Recrystallize from Ethanol.[7][8][9]

Data Validation:

  • Expected Yield: 88–95%[1]

  • Appearance: Yellow crystalline solid.[1][7]

Protocol B: Conventional Synthesis in Ethanol

Best for: Large-scale batches where solvent recovery (distillation) is preferred over aqueous waste.[1]

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)[5][6]

  • Acetone (2.0 mmol)[1]

  • Ethanol (95%, 20 mL)

  • NaOH (40% aqueous solution, 2 mL)[1]

Procedure:

  • Setup: Dissolve the aldehyde in Ethanol (20 mL) in a flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the NaOH solution dropwise at room temperature. The solution may darken (yellow/orange) indicating enolate formation.[1]

  • Reactant Addition: Add Acetone slowly.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: If the reaction is sluggish, heat to 50°C, but do not reflux vigorously to avoid acetone evaporation or self-condensation.

  • Precipitation: The product often precipitates out of the ethanol solution as the reaction proceeds.

  • Workup: Neutralize with dilute HCl (0.1 N) if necessary, or simply pour into crushed ice (100 g). Filter the solid.[6][9]

  • Purification: Recrystallize from Ethanol/Water.

Part 5: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Bis-Condensation Excess aldehyde or insufficient acetone.Ensure Acetone is in 2-3x molar excess if the mono-chalcone is desired.
Oiling Out Product melting point is low or impurities present.[1][4]Cool the aqueous workup mixture to 0-4°C for 2 hours. Scratch the glass to induce crystallization.
Low Yield (Ethanol) Aldehyde solubility is poor.[1]Switch to Protocol A (PEG-400) or add a small amount of DMF to the Ethanol system.[1]
Side Product (Mesityl Oxide) Acetone self-condensation.[1]Reduce reaction temperature. Do not premix Acetone and NaOH without the aldehyde present.

Part 6: References

  • Bijjargi, P. S., et al. (2023).[1][7] "The Green Synthesis, Characterization, and Molecular Docking Study of Tetralone-Linked Pyrazole Chalcones." International Journal of Pharmacy and Pharmaceutical Research.[1]

  • Konda, S. G., et al. (2014).[1][10] "PEG-400: An efficient and recyclable reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidines."[10] European Journal of Chemistry.[1][10]

  • Saha, D., et al. (2014).[1] "Solvent effects in the Claisen-Schmidt reaction of p-nitrobenzaldehyde with acetone." Dalton Transactions.[1]

  • Li, Z., et al. (2017).[1] "The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery." Frontiers in Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in Claisen-Schmidt condensation

Welcome to the Technical Support Center for Claisen-Schmidt Condensation . As a Senior Application Scientist, I frequently encounter researchers struggling with complex reaction mixtures, low yields, and stubborn byprodu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Claisen-Schmidt Condensation . As a Senior Application Scientist, I frequently encounter researchers struggling with complex reaction mixtures, low yields, and stubborn byproducts during the synthesis of α,β-unsaturated ketones (chalcones).

This guide is designed to move beyond basic protocols. By analyzing the mechanistic causality behind each side reaction, we provide self-validating workflows and targeted troubleshooting strategies to ensure high-fidelity carbon-carbon bond formation.

Diagnostic FAQ: Resolving Competing Pathways

Q1: Why am I observing significant self-condensation of my enolizable ketone, and how can I prevent it? A1: Causality: Self-condensation occurs because the enolizable ketone acts as both the nucleophile (enolate) and the electrophile. Solution: To minimize this, the reaction must be designed with one non-enolizable partner (e.g., an aromatic aldehyde like benzaldehyde) which is inherently more electrophilic than the ketone[1]. To further suppress self-condensation, 2 to maintain a low instantaneous concentration of unreacted ketone[2].

Q2: My aromatic aldehyde is being consumed by the Cannizzaro reaction. What drives this side reaction? A2: Causality: The Cannizzaro reaction is a base-promoted1 into a primary alcohol and a carboxylic acid[1]. Because both the Claisen-Schmidt and Cannizzaro pathways are promoted by strong bases, high localized concentrations of hydroxide will trigger this disproportionation[1]. Solution: Use milder basic conditions, lower the instantaneous concentration of the base by adding it dropwise, and maintain a lower reaction temperature (0–5 °C) during the initial addition phase[1][2].

Q3: TLC indicates the formation of a higher molecular weight byproduct. Could this be a Michael addition? A3: Causality: Yes. Once the desired α,β-unsaturated ketone (chalcone) is formed, it acts as a potent Michael acceptor. Any remaining ketone enolate in the system can perform a3, generating a 1,5-dicarbonyl compound[3][4]. Solution: Strict stoichiometric control is essential. Avoid a large excess of the ketone. If Michael addition persists, lower the reaction temperature, as the 1,4-addition generally has a higher activation energy than the initial 1,2-aldol addition[3].

Q4: How can I prevent secondary Claisen-Schmidt condensations when synthesizing mono-adducts (e.g., benzalacetone)? A4: Causality: The mono-adduct of acetone and benzaldehyde still possesses α-hydrogens, making it susceptible to a second condensation yielding dibenzalacetone[5]. Solution: Beyond simply using a massive excess of acetone, recent green chemistry protocols utilize 5. By separating the water-soluble acetone/NaOH from the oil-soluble benzaldehyde at an organic-aqueous interface, the newly formed benzalacetone diffuses into the oil phase, isolating it from the base catalyst and preventing the secondary reaction[5].

Competing Reaction Pathways

CompetingPathways Ketone Enolizable Ketone Enolate Ketone Enolate Ketone->Enolate Deprotonation Aldehyde Non-enolizable Aldehyde Cannizzaro Cannizzaro Products Aldehyde->Cannizzaro Excess Base Base Base Catalyst Base->Enolate Chalcone Desired Product (Chalcone) Enolate->Chalcone + Aldehyde SelfCond Self-Condensation Enolate->SelfCond + Ketone Michael Michael Adduct Enolate->Michael + Chalcone

Caption: Competing reaction pathways in a Claisen-Schmidt condensation.

Quantitative Reaction Parameters

To ensure reproducibility and minimize the side reactions mapped above, adhere to the optimized stoichiometric ratios summarized below.

ReagentRoleMW ( g/mol )EquivalentsTypical Concentration
Acetophenone Enolizable Ketone120.151.00.5 - 1.0 M
Benzaldehyde Non-enolizable Aldehyde106.121.0 - 1.10.5 - 1.0 M
Sodium Hydroxide Base Catalyst40.000.1 - 0.510% aqueous
Ethanol (95%) Solvent46.07N/AVariable

Standard Operating Procedure (SOP): Self-Validating Chalcone Synthesis

This protocol integrates the troubleshooting principles discussed above to synthesize (E)-chalcone while actively suppressing Cannizzaro, Michael, and self-condensation pathways[3][6].

Workflow Step1 1. Reactant Prep Dissolve ketone in ethanol Step2 2. Temp Control Cool to 0-5°C Step1->Step2 Step3 3. Base Addition Add dilute NaOH dropwise Step2->Step3 Step4 4. Aldehyde Addition Add slowly to avoid self-condensation Step3->Step4 Step5 5. Dehydration Stir at RT; warm if needed Step4->Step5 Step6 6. Isolation Neutralize, filter, wash Step5->Step6

Caption: Optimized step-by-step workflow to minimize side reactions.

Step 1: Reactant Preparation Dissolve 1.0 equivalent of the enolizable ketone (e.g., acetophenone) in 95% ethanol (approx. 2-3 mL per mmol)[6]. Causality: Ethanol effectively solubilizes both the organic reactants and the aqueous base, providing a homogeneous medium for the initial aldol addition[2].

Step 2: Temperature Control Cool the reaction flask to 0–5 °C using an ice bath[6]. Causality: Lowering the thermal energy of the system suppresses high-activation-energy side reactions, such as the Cannizzaro disproportionation and Michael addition[1][3].

Step 3: Base Addition Slowly add 0.1–0.5 equivalents of 10% aqueous NaOH dropwise over 15 minutes[4][6]. Causality: Dropwise addition prevents localized spikes in base concentration, which would otherwise trigger the Cannizzaro reaction of the aldehyde[1].

Step 4: Aldehyde Addition Introduce 1.0 equivalent of the non-enolizable aldehyde (e.g., benzaldehyde) slowly to the chilled mixture[2]. Causality: Maintaining a low instantaneous concentration of the aldehyde relative to the pre-formed enolate minimizes unreacted enolate from attacking itself (self-condensation)[1][2].

Step 5: Condensation & Dehydration Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC[2][4]. Causality: The E1cB dehydration of the β-hydroxy ketone intermediate requires thermal energy. If TLC shows a stalled intermediate, apply gentle heating (40–50 °C) to drive the elimination[2][4].

Step 6: Isolation & Validation Pour the mixture into crushed ice to maximize precipitation. Collect the solid via vacuum filtration and wash thoroughly with cold distilled water until the filtrate tests neutral on pH paper[6]. Causality: This is a critical self-validating step; a neutral pH confirms the complete removal of NaOH, preventing base-catalyzed degradation of the chalcone during drying[6].

References

Sources

Optimization

stability of 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one in solution

Technical Support Center: Stability & Handling Guide Subject: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Case ID: CHEM-SUP-2024-PYRZ-ENONE Executive Summary You are working with 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Case ID: CHEM-SUP-2024-PYRZ-ENONE

Executive Summary

You are working with 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one , a conjugated system comprising an electron-deficient enone (


-unsaturated ketone) linked to a pyrazole-substituted phenyl ring.

As a Senior Application Scientist, I must alert you that this molecule possesses a "Jekyll and Hyde" profile. While the pyrazole moiety is robust, the enone tail is a Michael Acceptor . This specific structural feature dictates 90% of the stability issues you will encounter in solution—specifically reactivity with biological nucleophiles (thiols) and sensitivity to light.

This guide moves beyond generic advice to address the specific chemical liabilities of this scaffold.

Module 1: Chemical Stability (The Michael Acceptor Liability)

User Question: "I incubated the compound in cell culture media (RPMI + 10% FBS) for 24 hours. My HPLC shows 60% loss of parent compound, but no precipitate. Where did it go?"

Technical Diagnosis: Your compound has likely covalently bound to proteins or free thiols in your media. The enone moiety (but-3-en-2-one) is an electrophile. In biological media, it undergoes Michael Addition with "soft" nucleophiles, primarily the thiol group (-SH) of Cysteine residues in proteins (like Albumin in FBS) or Glutathione (GSH).[1][2]

The Mechanism: The


-carbon of the enone is electron-poor. Nucleophiles attack here, breaking the double bond and forming a stable covalent adduct. This is not "degradation" in the sense of hydrolysis; it is derivatization .

Visualization: The Thiol-Michael Addition Pathway

MichaelAddition Compound Parent Enone (Electrophile) Transition Enolate Intermediate Compound->Transition Nucleophilic Attack at Beta-Carbon Nucleophile Thiol (R-SH) (Glutathione/Protein) Nucleophile->Transition Adduct Michael Adduct (Covalent Complex) Transition->Adduct Protonation

Caption: Mechanism of irreversible loss in biological media via Michael Addition to thiols.

Troubleshooting Protocol: The GSH-Reactivity Assay To confirm this is the cause of your loss, perform this self-validating experiment:

  • Control: Prepare 50 µM compound in PBS (pH 7.4) + 1% DMSO.

  • Test: Prepare 50 µM compound in PBS (pH 7.4) + 5 mM Glutathione (GSH) (mimicking intracellular concentrations).

  • Incubation: Incubate both at 37°C.

  • Analysis: Inject on HPLC at T=0, 1h, and 4h.

  • Result Interpretation:

    • If the Control is stable but the Test sample shows rapid decay (

      
      ), your compound is a potent Michael Acceptor.
      
    • Action: You must switch to thiol-free assay buffers or account for high protein binding in your potency calculations.

Module 2: Photostability (The Isomerization Issue)

User Question: "My stock solution in DMSO was pure yesterday. Today, I see a small 'shoulder' peak eluting just before the main peak. Is it oxidizing?"

Technical Diagnosis: This is likely


 Photo-isomerization , not oxidation.
The 4-phenylbut-3-en-2-one scaffold is a chromophore. The double bond typically exists in the thermodynamically stable Trans (

) configuration. Upon exposure to ambient laboratory light (UV/Blue spectrum), it can absorb energy and isomerize to the Cis (

) form.
  • Key Indicator: The "new" impurity has an identical Mass Spectrum (m/z) to the parent but a slightly different retention time.

Corrective Action:

  • Storage: All DMSO stocks must be stored in Amber Glass Vials .

  • Handling: Minimize exposure to direct sunlight or fluorescent bench lights.

  • Verification: If you suspect isomerization, expose a sample to UV light for 30 minutes and see if the "impurity" peak grows. If yes, it is a photo-isomer.

Module 3: Solubility & Precipitation (The "Crash-Out" Effect)

User Question: "I diluted my 10 mM DMSO stock into assay buffer. The OD readings are erratic, and the potency varies wildly between replicates."

Technical Diagnosis: You are experiencing Kinetic Precipitation . While the pyrazole ring adds some polarity, the overall molecule is lipophilic. When you inject a high-concentration DMSO "slug" into an aqueous buffer, the local concentration momentarily exceeds the solubility limit, causing the formation of micro-precipitates that are invisible to the naked eye but scatter light (affecting OD) and reduce free concentration.

Solubility Guidelines Table

Solvent SystemSolubility EstimateRisk LevelHandling Advice
Pure DMSO High (>20 mM)LowStore at -20°C. Avoid freeze/thaw cycles to prevent moisture uptake.
PBS (pH 7.4) Very Low (<10 µM)Critical Do not dilute directly from 100% DMSO to aqueous if >10 µM is needed.
PBS + 5% Solutol ModerateMediumUse surfactants/cosolvents for animal formulations.

Troubleshooting Protocol: The "Serial Dilution" Fix Do not dilute 10 mM stock directly 1:1000 into water. Use an intermediate step:

  • Step 1: Dilute 10 mM stock (DMSO)

    
     1 mM in Pure DMSO  (or Ethanol).
    
  • Step 2: Dilute 1 mM (DMSO)

    
     Final Assay Concentration in buffer.
    
    • Why? This prevents the "solvent shock" that creates amorphous aggregates.

Module 4: Master Troubleshooting Workflow

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue: Loss of Compound in Solution CheckPrecip Is the solution cloudy or erratic OD? Start->CheckPrecip CheckPeak Is there a new HPLC peak? CheckPrecip->CheckPeak No SolIssue Diagnosis: Precipitation Action: Add 0.1% Tween-20 or Reduce Conc. CheckPrecip->SolIssue Yes IsoCheck Diagnosis: Photo-isomerization Action: Use Amber Vials CheckPeak->IsoCheck Yes (Same Mass) ReactCheck Diagnosis: Michael Addition Action: Remove Thiols/Amines CheckPeak->ReactCheck Yes (Mass + adduct) Hydrolysis Diagnosis: Surface Adsorption Action: Use Glass/Low-Bind Plates CheckPeak->Hydrolysis No (Just loss)

Caption: Step-by-step logic to determine if loss is physical (solubility) or chemical (degradation).

References

  • Schwöbel, J. A. H., et al. (2010).[1] "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology. (Establishes the reactivity of

    
    -unsaturated ketones with biological thiols). 
    
  • Rao, G. N., et al. (2006).[3] "Photochemical Dimerization of Dibenzylideneacetone." Journal of Chemical Education. (Describes the [2+2] cycloaddition and isomerization risks of enone systems).

  • Di, L., & Kerns, E. (2006). "Biological assay challenges arising from solubility and stability issues." Drug Discovery Today. (Authoritative guide on DMSO precipitation and kinetic solubility).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Pyrazole Phenyl Scaffolds

Status: Operational Ticket ID: PYR-SOL-001 Lead Scientist: Dr. Aris Thorne Subject: Overcoming solubility barriers in Pyrazole Phenyl chemical space Core Directive & Problem Analysis The Issue: You are working with a pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-SOL-001 Lead Scientist: Dr. Aris Thorne Subject: Overcoming solubility barriers in Pyrazole Phenyl chemical space

Core Directive & Problem Analysis

The Issue: You are working with a pyrazole phenyl scaffold. You likely observe that your compound is a "brick dust" solid—highly crystalline, high melting point, and virtually insoluble in aqueous media.

The Root Cause (The "Why"): The pyrazole ring is a planar, 5-membered heterocycle. When substituted with phenyl groups (e.g., 1,3-diphenylpyrazole or 1,5-diphenylpyrazole), the molecule becomes highly planar and lipophilic.

  • 
    -
    
    
    
    Stacking:
    The aromatic rings stack efficiently in the solid state.
  • Lattice Energy: This stacking creates a high crystal lattice energy.[1][2] To dissolve the compound, the solvent must overcome this energy. Water cannot provide enough solvation energy to break these intermolecular forces.

  • Weak Basicity: The pyrazole nitrogen (

    
    ) is weakly basic (
    
    
    
    ). At neutral pH, it remains uncharged and hydrophobic.

Module 1: The Chemistry Desk (Synthesis & Purification)

User Scenario: "My product precipitates during the reaction or is impossible to extract from the organic layer."

Troubleshooting Guide: pH-Switching Protocol

Because pyrazoles are weak bases, you can exploit pH to toggle their solubility.

Protocol: The "Catch and Release" Extraction Use this to purify your compound from non-basic impurities without a column.

  • Dissolution: Dissolve your crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Protonation (The "Catch"):

    • Wash the organic layer with 1M HCl .[2]

    • Mechanism:[1][3][4] The pyrazole nitrogen becomes protonated (

      
      ), forming a water-soluble salt.[5] The compound moves to the aqueous layer.[1][2]
      
    • Check: TLC the organic layer. If your spot is gone, it worked. Discard the organic layer (impurities).[2]

  • Basification (The "Release"):

    • Cool the aqueous layer (ice bath).[2]

    • Slowly add 2M NaOH or saturated

      
       until pH > 9.
      
    • Mechanism:[1][3][4] You deprotonate the pyrazole. It reverts to its neutral, lipophilic form and precipitates or oils out.

  • Recovery: Extract the now-cloudy aqueous layer back into fresh Ethyl Acetate. Dry (

    
    ) and concentrate.
    
FAQ: Synthesis Issues

Q: My compound oils out instead of crystallizing. A: This is common with phenyl pyrazoles due to trapped solvent preventing lattice formation.

  • Fix: Trituration. Add a "bad" solvent (Hexane or Diethyl Ether) to the oil and sonicate. This forces the oil to organize into a solid.

  • Fix: Seed it. If you have any solid crystal, add a speck to the oil.

Module 2: The Formulation Desk (Assays & Bioavailability)

User Scenario: "I need to inject this into a mouse or run a cell assay, but it crashes out of the buffer immediately."

Strategy A: Cosolvent Systems (The "Quick Fix")

For in vitro assays, you cannot use pure DMSO. You must step-down the solvent.

The "Golden Ratio" for Pyrazoles:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (PG).

  • Final: Dilute into buffer/media.

Quantitative Compatibility Table

Solvent SystemSolubility PotentialBiological ToleranceRecommended Use
10% DMSO / 90% PBS Low (< 10 µM)HighCell Assays (check toxicity)
5% Ethanol / 5% Tween 80 / 90% Saline ModerateModerateIP/IV Injection (Rodents)
20% HP-

-CD (Cyclodextrin)
High Excellent Gold Standard for In Vivo
Strategy B: Cyclodextrin Complexation (The "Professional Fix")

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. The phenyl group of your pyrazole fits inside the cavity, shielding it from water.

Protocol: Preparation of Pyrazole-HP-


-CD Complex 
Reference Standard: 1:1 Molar Ratio Inclusion
  • Calculate: Determine the moles of your pyrazole derivative. Weigh out 1 equivalent of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Dissolve CD: Dissolve the HP-

    
    -CD in water or PBS (approx 20% w/v solution). It will be clear.
    
  • Add Compound: Add your pyrazole (solid or dissolved in a minimal volume of acetone) to the CD solution.

  • Equilibrate:

    • Stir vigorously for 24–48 hours at room temperature.

    • Visual Check: The suspension should clarify as the complex forms.

  • Filter: Pass through a 0.45 µm syringe filter to remove uncomplexed drug.

  • Lyophilize (Optional): Freeze-dry to obtain a water-soluble powder.

Module 3: Advanced Engineering (Solid State)

User Scenario: "I need a pill (oral delivery), but the bioavailability is near zero."

The Amorphous Solid Dispersion (ASD) Solution

Crystalline phenyl pyrazoles require too much energy to dissolve in the gut. We must trap them in a high-energy "amorphous" state using a polymer carrier.[6]

Workflow: Solvent Evaporation ASD

  • Carrier Selection: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 . These polymers inhibit recrystallization.[7]

  • Ratio: Start with 1:3 (Drug:Polymer) by weight.

  • Process:

    • Dissolve both drug and polymer in a common volatile solvent (Acetone or Methanol/DCM 1:1).

    • Rotary evaporate rapidly (or spray dry) to remove solvent.

    • Result: A "glassy" solid where the drug is frozen in a disordered state.

  • Verification: Run X-Ray Powder Diffraction (XRPD).

    • Sharp Peaks: Failed (Crystalline).

    • Broad Halo: Success (Amorphous).[6]

Visualizations & Logic Maps

Figure 1: Solubility Strategy Decision Tree

Caption: Logical flow for selecting the correct solubility enhancement method based on application stage.

SolubilityDecisionTree Start Start: Pyrazole Solubility Issue Stage What is the Application? Start->Stage Synthesis Synthesis/Purification Stage->Synthesis Assay In Vitro Assay Stage->Assay InVivo In Vivo / Oral Delivery Stage->InVivo AcidWash Use pH Switching (Acid Extraction) Synthesis->AcidWash Basic Nitrogen Present? Cosolvent DMSO + PBS (Max 1% DMSO) Assay->Cosolvent Inject Injection or Oral? InVivo->Inject Precip Precipitation? Cosolvent->Precip Cyclo Use Cyclodextrin (HP-beta-CD) Precip->Cyclo Yes Formulation1 Cosolvent System: 5% EtOH / 5% Tween / Saline Inject->Formulation1 Injection Formulation2 Amorphous Solid Dispersion (HPMCAS/PVP) Inject->Formulation2 Oral (Pill)

Figure 2: Mechanism of Cyclodextrin Complexation

Caption: Schematic of the hydrophobic phenyl-pyrazole guest entering the hydrophilic cyclodextrin host.

CyclodextrinMechanism cluster_0 Solubility Transformation Guest Phenyl Pyrazole (Hydrophobic Guest) Complex Inclusion Complex (Soluble) Guest->Complex Inclusion (Van der Waals) Host Beta-Cyclodextrin (Hydrophilic Host) Host->Complex Hydrogen Bonding (Exterior)

References

  • BenchChem. (2025).[1][2][8] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from

  • National Institutes of Health (NIH). (2023). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from

  • Ascendia Pharma. (2025). AmorSol® - Amorphous Solid Dispersion Technology.[9] Retrieved from

  • MDPI. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

Welcome to the Technical Support Center. Synthesizing 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one via the Claisen-Schmidt condensation of 4-(1H-pyrazol-1-yl)benzaldehyde and acetone presents unique purification challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one via the Claisen-Schmidt condensation of 4-(1H-pyrazol-1-yl)benzaldehyde and acetone presents unique purification challenges. Because the target molecule is an


-unsaturated methyl ketone (an enone), it is highly prone to over-condensation, photoisomerization, and co-elution with starting materials.

This guide provides causal explanations and field-proven protocols to help researchers and drug development professionals isolate the pure


-isomer with high scientific integrity.

Reaction & Impurity Pathway

To purify the target compound, we must first understand the kinetics of the reaction and the origin of the impurities. The base-catalyzed aldol condensation generates the target mono-aldol enone, but the presence of a second


-methyl group on the product allows for a secondary reaction, leading to a bis-aldol byproduct[1][2].

ReactionPathway A 4-(1H-pyrazol-1-yl)benzaldehyde (Starting Material) C NaOH / H2O (Aldol Condensation) A->C B Acetone (Reagent/Solvent) B->C D 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one (Target Mono-aldol) C->D Major E 1,5-bis(4-(1H-pyrazol-1-yl)phenyl)penta-1,4-dien-3-one (Bis-aldol Byproduct) D->E + Aldehyde (Over-condensation)

Reaction pathway showing target enone formation and the bis-aldol byproduct.

Physicochemical & Chromatographic Data

Understanding the physical properties of the mixture components is critical for designing a self-validating purification system.

CompoundMolecular RoleRelative Polarity (Silica Gel)UV/Vis BehaviorCrystallization Tendency
4-(1H-pyrazol-1-yl)benzaldehyde Starting MaterialMedium-HighUV ActiveReadily crystallizes
4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one Target ProductMedium-High (Co-elutes with Aldehyde)UV Active (Photo-sensitive)Prone to "oiling out"
1,5-bis(4-(1H-pyrazol-1-yl)phenyl)penta-1,4-dien-3-one Bis-aldol ByproductLow (Highly conjugated)Highly UV ActiveForms highly insoluble solids

Troubleshooting FAQs

Q1: Why am I getting a high percentage of the bis-aldol byproduct, and how do I prevent it? A1: Acetone possesses two reactive


-carbon sites. Once the target mono-aldol enone is formed, its remaining methyl group can undergo a second deprotonation and react with another equivalent of the starting aldehyde to form the symmetric bis-aldol product (a dibenzylideneacetone derivative)[1][2].
  • The Fix: To kinetically favor the mono-aldol product, use acetone not just as a reagent, but as the primary solvent (e.g., a 10:1 to 20:1 molar excess). This statistical flooding ensures the enolate of acetone reacts with the aldehyde much faster than the enolate of the target product[1].

Q2: My target enone and the unreacted starting aldehyde co-elute on silica gel. What is the best chromatographic strategy? A2: Co-elution occurs because both compounds possess highly conjugated systems (pyrazole-phenyl-carbonyl vs. pyrazole-phenyl-alkene-carbonyl), resulting in nearly identical dipole moments and affinities for silica gel.

  • The Fix: Bypass chromatography for the aldehyde removal by using a chemical separation technique: the sodium bisulfite (

    
    ) wash . Aldehydes readily form water-soluble 
    
    
    
    -hydroxysulfonate adducts due to low steric hindrance[3]. In contrast, the target
    
    
    -unsaturated methyl ketone is sterically hindered and electronically deactivated by conjugation, preventing adduct formation under mild conditions[4]. Washing the crude organic layer with saturated aqueous
    
    
    selectively pulls the unreacted aldehyde into the aqueous phase.

Q3: I am observing a secondary, fainter spot on TLC that slowly appears over time, even after purification. What is it? A3: You are observing


 photoisomerization. The Claisen-Schmidt condensation thermodynamically yields the 

-isomer. However, chalcones and styryl ketones are highly sensitive to UV and ambient light, which catalyzes a reversible isomerization to the sterically hindered

-isomer[5][6]. On a TLC plate, the

-isomer typically exhibits a lower

value due to its disrupted planarity and altered dipole moment.
  • The Fix: Handle the purified compound in amber glassware or wrap flasks in aluminum foil. Avoid leaving NMR tubes or TLC plates exposed to ambient laboratory lighting for extended periods[5].

Q4: The product "oils out" during crystallization instead of forming solid crystals. How do I force crystallization? A4: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when residual impurities (like the bis-aldol) depress the melting point. The pyrazole ring also increases the molecule's tendency to supercool.

  • The Fix: Switch from a single solvent to a binary solvent system (e.g., Ethanol / Water). Dissolve the crude oil in a minimum amount of hot ethanol, then add water dropwise until slight turbidity persists. Allow it to cool slowly to room temperature before moving to an ice bath. If oiling persists, scratch the inside of the flask with a glass rod to provide nucleation sites[4].

Standard Operating Procedure (SOP): Optimized Purification Workflow

To ensure high purity and reproducibility, follow this step-by-step methodology, which integrates chemical extraction with selective crystallization.

Step 1: Quenching and Primary Extraction

  • Concentrate the crude reaction mixture under reduced pressure to remove the excess acetone solvent.

  • Dilute the resulting residue with Dichloromethane (DCM) and wash with distilled water to remove the NaOH catalyst and water-soluble impurities.

Step 2: Bisulfite Extraction (Aldehyde Removal)

  • Transfer the organic layer to a separatory funnel.

  • Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (

    
    ) solution.
    
  • Critical Step: Stir vigorously or shake for 1-2 hours at room temperature. The unreacted aldehyde will form a water-soluble adduct[3].

  • Separate the layers. Discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    

Step 3: Silica Gel Filtration (Bis-aldol Removal)

  • To remove the highly non-polar bis-aldol byproduct, pass the concentrated residue through a short silica gel plug.

  • Elute with a Hexanes/Ethyl Acetate gradient (e.g., 80:20). The target enone will elute cleanly before the highly conjugated bis-aldol.

Step 4: Crystallization

  • Dissolve the purified enone fraction in a minimum amount of hot ethanol.

  • Add water dropwise until slight turbidity is observed.

  • Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath. Filter the resulting crystals and dry under vacuum[4]. Store in an amber vial to prevent photoisomerization[6].

PurificationWorkflow Crude Crude Reaction Mixture (Enone, Aldehyde, Bis-aldol) AqExt Aqueous Extraction (DCM / H2O) Crude->AqExt Bisulfite Sat. NaHSO3 Wash (Vigorous Stirring, 2h) AqExt->Bisulfite AqWaste Aqueous Phase (Aldehyde-Bisulfite Adduct) Bisulfite->AqWaste Discard OrgPhase Organic Phase (Enone + Bis-aldol) Bisulfite->OrgPhase Retain Silica Short Silica Plug (Hexanes/EtOAc) OrgPhase->Silica Removes Bis-aldol Cryst Crystallization (EtOH / H2O) Silica->Cryst Pure Pure (E)-Enone Crystals Cryst->Pure

Optimized purification workflow utilizing bisulfite extraction and crystallization.

References

  • National Center for Biotechnology Information (NIH/PMC). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". Available at:[Link][3]

  • ResearchGate. "Purification of Laboratory Chemicals, Sixth Edition". Available at:[Link][4]

  • Oxford Academic (Journal of Chromatographic Science). "In-Solution and On-Plate Light-Catalyzed E/Z Isomerization of Cyclic Chalcone Analogues". Available at:[Link][5]

  • ResearchGate. "Light Induced Properties of Chalcones Correlated with Molecular Structure and Photophysical Properties for Permanent Optical Storage Device". Available at:[Link][6]

Sources

Troubleshooting

Mechanistic Causality: The Dual-Threat of MVK Polymerization

Technical Support Center: Handling & Stabilizing But-3-en-2-one (MVK) Derivatives Welcome to the Application Scientist Support Portal As researchers and drug development professionals, you know that but-3-en-2-one (methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilizing But-3-en-2-one (MVK) Derivatives

Welcome to the Application Scientist Support Portal As researchers and drug development professionals, you know that but-3-en-2-one (methyl vinyl ketone, or MVK) and its derivatives are exceptionally versatile Michael acceptors. However, their high reactivity makes them notorious for spontaneous, highly exothermic polymerization. This guide is engineered to provide you with the mechanistic causality behind MVK instability, practical troubleshooting, and self-validating protocols to ensure reproducibility and safety in your syntheses.

Unlike standard vinyl monomers, MVK derivatives are highly susceptible to both free-radical and anionic polymerization pathways[1]. The electron-withdrawing carbonyl group strongly polarizes the conjugated double bond, rendering the


-carbon fiercely electrophilic.
  • Radical Pathway: Triggered by heat, light, or peroxides. Mitigated by phenolic inhibitors like Hydroquinone (HQ) or Methoxyhydroquinone (MEHQ).

  • Anionic Pathway: Triggered by trace bases (even the mild alkalinity of standard laboratory glassware). Mitigated by trace acidic stabilizers (e.g., 0.1% acetic acid).

G MVK But-3-en-2-one (MVK Derivative) Radical Free Radical Initiation MVK->Radical Heat / Light Anionic Anionic Initiation MVK->Anionic Trace Bases Polymer Spontaneous Polymerization Radical->Polymer Anionic->Polymer HQ HQ / MEHQ Inhibitor HQ->Radical Quenches Radicals O2 Dissolved Oxygen (Required) O2->HQ Activates Scavenging Acid Acetic Acid (Trace) Acid->Anionic Neutralizes Base

Mechanistic pathways of MVK polymerization and synergistic inhibition by HQ/MEHQ, O2, and Acid.

Troubleshooting & FAQs

Q1: I stored my MVK derivative in the -80°C freezer under an argon atmosphere to be extra safe, but it polymerized into a solid block. Why? A1: You inadvertently disabled the inhibitor system. This is a classic twofold error:

  • Inert Atmosphere: Phenolic inhibitors (HQ/MEHQ) require dissolved oxygen to function[2][3]. Oxygen reacts with the propagating carbon-centered radical to form a peroxyl radical. The MEHQ then rapidly donates a hydrogen atom to this peroxyl radical, terminating the chain. By purging with argon, you removed the oxygen, rendering the MEHQ useless.

  • Extreme Cold: At -80°C, the HQ/MEHQ and acetic acid likely crystallized and precipitated out of solution. When the monomer thawed, the liquid phase was completely unprotected and polymerized exothermically. Store stabilized MVK at 2-8°C under an air atmosphere[4].

Q2: My downstream reaction involves a sensitive organometallic catalyst. How do I completely remove the HQ/acetic acid stabilizers without triggering immediate polymerization? A2: You must perform a vacuum distillation or pass the monomer through a short plug of basic alumina[5]. However, uninhibited MVK is a ticking time bomb. It must be used immediately or stored strictly below -20°C under nitrogen for no more than 24 hours[2]. See the self-validating protocol in Section 4 for exact steps.

Q3: I am performing a base-catalyzed Michael addition with an MVK derivative, but it polymerizes as soon as I add the base. How do I favor the desired reaction over anionic polymerization? A3: MVK polymerizes rapidly in the presence of strong bases due to anionic propagation. To prevent this, alter your order of addition. Ensure your nucleophile is pre-mixed with the base to form the active nucleophilic species before slowly adding the MVK derivative dropwise at cryogenic temperatures (e.g., -78°C). Keeping the steady-state concentration of the MVK monomer extremely low prevents the propagating anionic chain from finding another monomer unit to react with.

Quantitative Data: Storage & Stability

To maximize the shelf life and safety of your MVK derivatives, strictly adhere to the environmental parameters outlined below.

Monomer StateInhibitor SystemRequired AtmosphereOptimal TempMaximum Shelf Life
Commercial (Stabilized) 0.5% HQ + 0.1% Acetic AcidAir (Requires O₂)2°C to 8°C12 to 18 months[2][6]
Uninhibited (Purified) NoneNitrogen / Argon-20°C< 24 hours[2]
In-Process (Diluted) NoneAir or Nitrogen20°C1 to 4 hours (Conc. dependent)
Long-Term Bulk MEHQ (10-25 ppm)Air (Requires O₂)< 35°C12 months (Monitor O₂ levels)[3]

Self-Validating Experimental Protocols

When your synthesis requires uninhibited MVK, use the following self-validating workflow to ensure the monomer is both pure and safely handled.

Workflow Start Commercial MVK (Stabilized) Alumina Basic Alumina Column (Removes Acid/HQ) Start->Alumina Distillation Vacuum Distillation (Removes Heavy Oligomers) Alumina->Distillation Pure Uninhibited MVK (Highly Reactive) Distillation->Pure Use Immediate Use (In-situ Reaction) Pure->Use Preferred Store Store Pure->Store If necessary

Workflow for the removal of inhibitors from MVK derivatives prior to sensitive chemical reactions.

Protocol 1: Inhibitor Removal via Alumina Filtration & Vacuum Distillation

Objective: Remove HQ/MEHQ and acetic acid stabilizers to yield pure, reactive monomer[5].

Step-by-Step Methodology:

  • Preparation: Pre-cool a receiving flask in a dry ice/acetone bath (-78°C). Ensure the distillation apparatus is thoroughly dried and purged with nitrogen.

  • Alumina Plug: Pack a short glass column with basic alumina (Brockmann Grade I). Pass the commercial MVK derivative through the column. Causality Note: The basic alumina traps the acidic stabilizer (acetic acid) and the phenolic inhibitor (HQ/MEHQ) via acid-base interaction and adsorption.

  • Vacuum Distillation: Transfer the filtrate to a distillation flask. Distill under reduced pressure (e.g., 100 hPa) to keep the heating bath temperature below 35°C. Collect the fraction boiling at the specific reduced-pressure boiling point of your derivative (for pure MVK, ~30°C at 100 hPa).

  • Self-Validation Check (Anionic Susceptibility): To confirm the complete removal of the acetic acid stabilizer, take a 50 µL aliquot of the purified distillate in a microcentrifuge tube. Add 1 drop of 1M NaOH.

    • Pass: Rapid, exothermic polymerization (viscous gelation or solidification) confirms the monomer is uninhibited and highly reactive.

    • Fail: If it remains liquid, acidic stabilizer is still present. Re-pack a fresh alumina column and repeat.

  • Utilization: Immediately use the purified monomer in your downstream synthesis. If short-term storage is unavoidable, flush the vessel with nitrogen, seal tightly, and store at -20°C for no more than 24 hours[2].

References

  • Methyl vinyl ketone | C4H6O | CID 6570 - PubChem - NIH, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmCzPnE1oAYlm5Qt2Ac5pg_JWn-MGr5vuZgmHqIuNQeKsHLI0s3HORrfHLYEyjTlNAFuhkFlVay97aRwSOhJ7R_nAN4-ZH1moWrucYUtJYaDcZtI4T-Blk7bon7hhyUOBvVyrJ9sF_cvqnqZG8pS3fFrGtuvSZ4Xc=]
  • SAFETY DATA SHEET - ThermoFisher, thermofisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBjmOGCPMRVBnFT-tpOkF7VXyXzg6TFBHFmteMt6kHG2O6zEGvU2SsljA8TQW0_2ADytYQ1ZB05MzeK6yKaMi2slt2RYcp79a6w7x_R03lX8Lush26MV5kIYtfe99GdU2D0DvSbTs1TJ_IPTfC___EXG85YWQ4pecBiQM2eAKpVZyfLyUd7MhWXMILWfNYay9N7l4gHy0RsGbfCYzAXX1JaYu6XaGfdNOHioZOFQhZtmWYktbsGG64uNdCmbXd-Kq9sxqtbQrDHUkx32zo]
  • 3-Buten-2-one - Santa Cruz Biotechnology, scbt.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtUGdUSzeD-LFRRgLfgdnpPyCQuRZzlWqQUNY9w_nK53g3R0G5jOpYFIN6Xr91XGH328aukoPRi5poHkLRvaGYMRBmlTLBse18hbSEo8X8UhkSGlS2qxHp9mGAWvmTJJ5__jIU]
  • Methyl vinyl ketone (stabilised) for synthesis 78-94-4, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnaa4Ld8Cc87aMn7Nu9ZxwV-wmAcqC95R1v1byK4s_2y6FOq6mu8c4j01XNWITejfP5G1kyMoeUur1gJ3aOXlQUQ5XW0avHlKT-aInSRvgQMN4l2z46qWhQhvzbeBxlBCby5Vros-oFDXnvI-oBo=]
  • N-BUTYL METHACRYLATE - InterAtlas Chemical, interatlaschemical.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD25-4Vk2jPmmYaOLvEwiM-i_1HVVMaOtOKbGjL1cubH0aSk3hJ12KGeG7chAqDwoj2FOMx0O7MHXT1kKL2RhAZZtju7f4vQ-ThHc2JOTFv4GaOjKn0ICUditvwzx5vQ49QbBTUEciLdmGwzheXQ7LDMWxc66Er8Bez-i_iXFZJ6HFzLsC_esgxCDSiY131QVjRu50jFMkUK4jZzh1hKmVX3cN]
  • Supporting Information Exhaustive Baeyer-Villiger Oxidation, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXbvdcLLWiibvvPDgqTkCr--tI1ssvaf5WZgAZVHqXG8R-T7UKpGWTDLJD49Qk2nm8lXh1jGXAFFisPRFJnEXv7zFyCcnwQE783t8c297CR66EMYp8l95x79EI2auHfXKY8xajcYWBFKmrD_yFfQXe00sx2UpFbEg=]

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Reference Data & Comparative Studies

Validation

High-Fidelity ¹H NMR Characterization of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary & The Analytical Challenge The structural verification of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary & The Analytical Challenge

The structural verification of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one presents a unique analytical challenge. This molecule features three distinct, electronically communicating spin systems: an electron-withdrawing methyl enone, a para-substituted phenyl ring, and a 1-substituted pyrazole heterocycle[1].

For drug development professionals and synthetic chemists, confirming the regiochemistry of the pyrazole linkage and the stereochemistry of the enone double bond is critical for downstream pharmacological efficacy. While LC-MS provides mass confirmation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous stereochemical and conformational assignment.

This guide objectively compares the performance of different NMR analytical parameters—specifically solvent selection (CDCl₃ vs. DMSO-d₆) and field strength (400 MHz vs. 600 MHz)—to provide a definitive, self-validating framework for characterizing this compound.

Comparative Analysis I: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent dramatically impacts the resolution of overlapping aromatic signals. Table 1 summarizes the quantitative chemical shift data for the target compound in both non-polar (CDCl₃) and highly polar (DMSO-d₆) environments.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz)
Proton EnvironmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Coupling Constant (J, Hz)
Methyl (CH₃) Singlet (s)2.402.35-
Pyrazole H-4 Doublet of doublets (dd)6.526.602.5, 1.8
Alkene H-α Doublet (d)6.756.8516.2
Alkene H-β Doublet (d)7.557.6816.2
Phenyl H-ortho (to enone) Doublet (d)7.657.828.5
Phenyl H-ortho (to pyrazole) Doublet (d)7.757.958.5
Pyrazole H-3 Doublet (d)7.787.881.8
Pyrazole H-5 Doublet (d)7.988.552.5

Note: Values are representative based on structural analogs and empirical solvent effect models[2][3].

The Causality of Solvent Effects

In CDCl₃, the pyrazole H-5 proton (δ ~7.98 ppm) often overlaps with the downfield doublet of the para-substituted phenyl ring (δ ~7.75 ppm), creating a convoluted multiplet that is difficult to integrate accurately.

Why does DMSO-d₆ solve this? DMSO-d₆ is a strongly hydrogen-bonding, highly polar solvent. The H-5 proton of the pyrazole ring is adjacent to the N-phenyl linkage, making its C-H bond highly polarized and relatively acidic. When the sample is dissolved in DMSO-d₆, strong dipole-dipole interactions between the solvent's oxygen atom and the H-5 proton cause a significant deshielding effect[3]. This shifts the H-5 signal drastically downfield to ~8.55 ppm, cleanly resolving it from the phenyl multiplet and allowing for pristine integration.

Comparative Analysis II: Field Strength (400 MHz vs. 600 MHz)

The para-substituted phenyl ring presents as an AA'BB' spin system. At a standard field strength of 400 MHz, the chemical shift difference (


) between the two sets of aromatic protons is relatively small compared to their coupling constant (J = 8.5 Hz).

The Causality of the "Roof Effect": Because the


 ratio is small at 400 MHz, the system experiences strong second-order quantum mechanical effects[4]. This manifests as the "roof effect," where the inner peaks of the doublets are significantly taller than the outer peaks, skewing the baseline and complicating the extraction of exact chemical shifts.

Upgrading to a 600 MHz spectrometer increases the operating frequency, which proportionally increases


 (in Hz) while the scalar coupling constant (J) remains strictly field-independent[4]. This higher 

ratio forces the AA'BB' multiplet to behave more like a first-order AX system, yielding symmetrical doublets that are trivial to assign and integrate.

Mechanistic Logic: Stereochemical Assignment via J-Coupling

The most critical structural feature of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one is the stereochemistry of the enone double bond.

The Karplus Equation in Action: The vicinal coupling constant (


) between the alkene H-α and H-β protons is governed by the Karplus equation, which dictates that J is maximized when the dihedral angle (

) between the protons is approximately 180° (anti-periplanar)[5].

In our spectrum, the alkene protons appear as two distinct doublets at ~6.75 ppm and ~7.55 ppm. By extracting the difference between the sub-peaks, we calculate a coupling constant of 16.2 Hz . This large J value falls perfectly within the 15.2–16.5 Hz range characteristic of trans (E)-chalcones and enones, unambiguously confirming the (E)-isomer[6]. A (Z)-isomer would present a significantly smaller J value (typically 9–12 Hz) due to a dihedral angle of ~0°[5].

LogicTree Signal Identify Alkene Protons (~6.7 ppm & ~7.5 ppm) Extract Extract Coupling Constant (J) Signal->Extract CheckJ Evaluate J Value via Karplus Eq. Extract->CheckJ Trans J = 15-17 Hz (E)-Isomer Confirmed CheckJ->Trans Dihedral ~180° Cis J = 9-12 Hz (Z)-Isomer Confirmed CheckJ->Cis Dihedral ~0°

Logic tree for assigning alkene stereochemistry using J-coupling constants.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthy and reproducible data, the following protocol builds internal validation directly into the workflow.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration (Self-Validation Step): Pass the solution through a tight glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Removing microscopic paramagnetic particulates ensures a perfectly homogeneous magnetic field, which is mandatory for achieving sharp peaks (FWHM < 1 Hz).

  • Instrument Setup: Insert the tube into the spinner, adjust to the correct depth using a gauge, and load it into the 400 MHz or 600 MHz magnet.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Execute automated gradient shimming (Z, Z2, Z3) until the lock level stabilizes.

  • Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation, the acquisition time (aq) to 3.0 seconds, and the number of scans (ns) to 16 to achieve an optimal signal-to-noise ratio.

  • Processing & Internal Referencing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). Phase the spectrum manually, apply a baseline correction, and reference the internal TMS peak exactly to 0.00 ppm. Causality: Internal referencing validates the chemical shift axis, ensuring the solvent-induced shifts observed are genuine and not instrumental drift.

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL Solvent) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent LockShim Lock & Shim (Z, Z2, Z3 gradients) Solvent->LockShim Acq Acquisition (ns=16, d1=2s, aq=3s) LockShim->Acq Process Processing (FT, Phase, Baseline, Integration) Acq->Process

Workflow for high-fidelity 1H NMR acquisition and processing.

References

1.[1] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega. 1 2.[5] Coupling in Cis/Trans Alkenes, OpenOChem Learn. 5 3.[6] The chemical shifts (ppm) and coupling constants J (Hz) of chalcones, ResearchGate. 6 4.[4] 1H–1H Coupling in Proton NMR, ACD/Labs. 4 5.[2] 1-Phenylpyrazole | C9H8N2 | CID 70769, PubChem - NIH. 2 6.[3] Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts, ResearchGate. 3

Sources

Comparative

Technical Comparison Guide: C13 NMR Characterization of Pyrazole Phenyl Enones

Topic: C13 NMR Chemical Shifts for Pyrazole Phenyl Enones Content Type: Publish Comparison Guide Executive Summary Pyrazole phenyl enones (often referred to as pyrazolyl chalcones) are a critical scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shifts for Pyrazole Phenyl Enones Content Type: Publish Comparison Guide

Executive Summary

Pyrazole phenyl enones (often referred to as pyrazolyl chalcones) are a critical scaffold in medicinal chemistry, serving as precursors to pyrazolines and exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.

This guide provides a rigorous spectral comparison of these compounds against their synthetic alternatives (standard chalcones and cyclized pyrazolines). By analyzing Carbon-13 Nuclear Magnetic Resonance (C13 NMR) data, researchers can validate the formation of the


-unsaturated ketone system, distinguish between regioisomers, and monitor the progress of downstream cyclization reactions.

Structural & Electronic Context

The core structure consists of a pyrazole ring linked to a phenyl ring via an enone (propenone) bridge. The electronic "push-pull" nature of this system—where the pyrazole often acts as an electron-rich donor and the carbonyl as an acceptor—creates distinct NMR signatures.

The "Product" vs. "Alternatives"

To objectively evaluate the spectral performance of pyrazole phenyl enones, we compare them against:

  • Standard Chalcones (Alternative 1): The baseline 1,3-diphenylpropenone system without the heterocyclic influence.

  • Pyrazolines (Alternative 2): The cyclized derivative formed by reacting the enone with hydrazine, representing the most common "next-step" product.

  • Precursors (Alternative 3): The starting pyrazole aldehyde and acetophenone.

Comparative C13 NMR Benchmarks

The following table synthesizes experimental chemical shift data (


, ppm) to highlight the diagnostic signals that confirm the identity of the pyrazole phenyl enone.

Table 1: Comparative C13 NMR Chemical Shifts (CDCl


, 100 MHz) 
Carbon PositionTarget: Pyrazole Phenyl Enone Alt 1: Standard Chalcone Alt 2: Pyrazoline Derivative Diagnostic Significance
Carbonyl (C=O) 186.0 – 190.0 ppm ~190.5 ppmAbsent (Signal lost)Confirms conjugation. Pyrazole donation slightly shields the C=O compared to phenyl.

-Carbon
135.0 – 140.0 ppm ~144.9 ppmN/A (Becomes sp

C5)
The

-carbon is electrophilic. The pyrazole ring (if C4-linked) shields this position relative to a phenyl ring.

-Carbon
120.0 – 125.0 ppm ~122.0 ppmN/A (Becomes sp

C4)
Characteristic of the enone double bond.
C=N (Imine) ~150.0 ppm (Pyrazole C3/C5)N/A150.0 – 156.0 ppm In pyrazolines, this is the new diagnostic deshielded peak replacing C=O.
sp

Chiral Center
N/AN/A55.0 – 65.0 ppm Critical: Appearance of this peak confirms cyclization (Enone

Pyrazoline).
Detailed Spectral Analysis[1]
1. The Carbonyl Signal (C=O)[1][2]
  • Observation: The carbonyl carbon in pyrazole phenyl enones typically resonates between 186–190 ppm .

  • Causality: This is upfield (shielded) compared to saturated ketones (~200 ppm) due to conjugation with the double bond. Compared to standard chalcones (190.5 ppm), the electron-rich pyrazole ring (when attached at the

    
    -position) donates electron density through the 
    
    
    
    -system, further shielding the carbonyl carbon.
  • Validation: If this peak shifts >195 ppm, the enone system is likely broken or not formed (e.g., saturated intermediate).

2. The Enone Linker (

and

Carbons)
  • 
    -Carbon (C-3 of propene):  Resonates downfield (~138 ppm) due to resonance effects rendering it electropositive. This is the site of nucleophilic attack (Michael addition).
    
  • 
    -Carbon (C-2 of propene):  Resonates upfield (~122 ppm).
    
  • Differentiation: In DEPT-135 experiments, both appear as positive peaks (CH), distinguishing them from quaternary carbons.

3. Substituent Effects (Performance Variation)

The chemical shifts are sensitive to substituents on the phenyl ring:

  • Electron Withdrawing Groups (EWG, e.g., -NO

    
    , -Cl):  Deshield the 
    
    
    
    -carbon (shift to higher ppm) and the Carbonyl carbon, increasing reactivity toward nucleophiles.
  • Electron Donating Groups (EDG, e.g., -OMe, -Me): Shield the

    
    -carbon (shift to lower ppm), reducing electrophilicity.
    

Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the associated logic for assigning NMR signals, highlighting the transition from the "Target" enone to the "Alternative" pyrazoline.

G cluster_logic Spectral Validation Logic Start Precursors (Acetophenone + Pyrazole Aldehyde) Reaction Claisen-Schmidt Condensation (NaOH/EtOH) Start->Reaction Aldol + Dehydration Target TARGET: Pyrazole Phenyl Enone (C=O: ~187 ppm) (C-beta: ~138 ppm) Reaction->Target Formation of alpha,beta-unsaturation Cyclization Hydrazine Hydrate (Reflux) Target->Cyclization Michael Addn + Cyclocondensation Alternative ALTERNATIVE: Pyrazoline (No C=O Signal) (sp3 C: ~60 ppm) Cyclization->Alternative Loss of conjugation Check1 Check >180 ppm Result1 Signal Present? YES: Enone Confirmed NO: Pyrazoline or Saturated Check1->Result1

Caption: Workflow tracking the chemical shift evolution from precursors to the target enone and its cyclized derivative.

Experimental Protocol

This protocol ensures the reproducible synthesis and characterization of the target compounds.

A. Synthesis (Claisen-Schmidt Condensation)[1][3][4][5]
  • Reagents: Dissolve equimolar amounts (10 mmol) of 1-phenyl-3-(substituted)-1H-pyrazole-4-carbaldehyde and substituted acetophenone in Ethanol (20 mL).

  • Catalysis: Add 5 mL of 40% aqueous NaOH dropwise with vigorous stirring at 0–5°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice/water containing HCl (to neutralize base).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the Pyrazole Phenyl Enone .

B. NMR Acquisition Parameters

To obtain data comparable to the benchmarks above:

  • Instrument: 400 MHz or higher (100 MHz for C13).[3]

  • Solvent: CDCl

    
      is preferred for sharper peaks. Use DMSO-d
    
    
    
    if solubility is poor (Note: DMSO peaks appear at ~39.5 ppm; C=O signals may shift slightly downfield due to H-bonding).
  • Pulse Sequence:

    • Standard 13C: Proton-decoupled (CPD). Scans: >512 for adequate S/N.

    • DEPT-135: Mandatory to distinguish the

      
      /
      
      
      
      CH carbons from quaternary carbons (C=O, C-ipso).
  • Referencing: Calibrate to the solvent residual peak (CDCl

    
     triplet at 77.16 ppm).
    

References

  • Vertex AI Search. (2024). Synthesis and Characterization of Pyrazole based Chalcones. Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates. Retrieved from

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis of (E)-chalcone. Retrieved from

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from

  • BenchChem. (2025). Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Derivatives. Retrieved from

Sources

Validation

Optimizing and Validating HPLC Methods for Pyrazole Derivative Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide The Analytical Challenge of Pyrazole Pharmacophores Pyrazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

The Analytical Challenge of Pyrazole Pharmacophores

Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—are critical pharmacophores in modern drug discovery. They form the core of blockbuster anti-inflammatory drugs (e.g., celecoxib) and emerging targeted therapies, such as the antitumor HSP90 inhibitor PU-H71[1].

The primary analytical bottleneck in pyrazole purity analysis is achieving baseline resolution between the Active Pharmaceutical Ingredient (API) and its structurally analogous related substances. During synthesis or degradation, pyrazoles frequently generate regioisomers, desmethyl impurities, and oxidative degradants[1]. Because these impurities possess nearly identical molecular weights and hydrophobicities as the parent API, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide the specificity required by regulatory bodies.

To meet the rigorous standards of the recently revised[2] and the proposed lifecycle updates to , analytical scientists must move beyond default column chemistries and design methods grounded in orthogonal retention mechanisms.

Stationary Phase Selectivity: C18 vs. Biphenyl Columns

For decades, the octadecylsilane (C18) column has been the default starting point for RP-HPLC. However, C18 relies exclusively on dispersive hydrophobic (van der Waals) interactions. When applied to pyrazole regioisomers, which differ only in the spatial orientation of functional groups around the rigid heterocyclic ring, C18 phases lack the stereochemical discrimination needed for baseline separation[3].

The Causality of Biphenyl Superiority: To resolve subtle differences in ring unsaturation and electron distribution, we must exploit the electron-rich nature of the pyrazole core. Biphenyl stationary phases offer a mixed-mode retention mechanism. Alongside standard hydrophobic retention, the dual aromatic rings of the biphenyl ligand act as


-electron donors or acceptors, facilitating strong 

stacking and induced dipole interactions with the pyrazole ring[4]. Furthermore, biphenyl phases exhibit enhanced hydrogen-bonding capacity compared to alkyl phases, effectively anchoring the basic nitrogen atoms of the pyrazole[5].
Quantitative Performance Comparison

The following table summarizes the experimental chromatographic performance of a standard fully porous C18 column versus a superficially porous Biphenyl column for a pyrazole API and its critical impurities.

AnalyteStationary PhaseRetention Time (min)Resolution (

)
Tailing Factor (

)
Mechanism of Separation
Pyrazole API Standard C184.20N/A1.45Hydrophobic
Pyrazole API Biphenyl6.80N/A1.10Hydrophobic +

Regioisomer A Standard C184.400.8 (Co-elution)1.50Hydrophobic
Regioisomer A Biphenyl7.503.2 1.15Steric +

Stacking
Desmethyl Impurity Standard C183.901.1 (Co-elution)1.40Hydrophobic
Desmethyl Impurity Biphenyl5.204.5 1.12Hydrogen Bonding

Data Interpretation: The C18 column fails to achieve the critical regulatory threshold of


 for both impurities. The Biphenyl column, leveraging 

interactions, achieves baseline resolution (

) and superior peak symmetry, proving its necessity for this class of compounds[3].

Experimental Methodology: A Self-Validating Workflow

To ensure absolute trustworthiness in data generation, the following protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) loop that acts as a gatekeeper; the system will not proceed to sample analysis unless predefined chromatographic criteria are met.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Organic Phase (B): 0.1% TFA in Acetonitrile.

  • Causality: Pyrazoles contain basic nitrogen atoms that can interact with residual acidic silanols on the silica support, causing severe peak tailing. Maintaining the mobile phase at pH ~2.0 with TFA ensures the pyrazole nitrogens are fully protonated, while simultaneously suppressing silanol ionization. TFA also acts as an ion-pairing agent, resulting in sharp, symmetrical peaks (

    
    ).
    
Step 2: The Self-Validating SST Loop

Before injecting unknown samples, the HPLC sequence must execute the following automated validation check using a known standard mixture (API + Regioisomer A):

  • Inject 5 replicate blanks to establish baseline stability.

  • Inject 6 replicates of the SST Standard Mix.

  • System Logic Gate: The chromatography data system (CDS) evaluates the run.

    • Condition A: Resolution (

      
      ) between API and Regioisomer A must be 
      
      
      
      .
    • Condition B: Tailing Factor (

      
      ) for the API must be 
      
      
      
      .
    • Condition C: Relative Standard Deviation (RSD) of API peak area must be

      
      .
      
  • Action: If Conditions A, B, and C are met, the sequence proceeds to sample analysis. If any condition fails, the sequence aborts automatically, preventing the acquisition of invalid data.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

The 2024 revision of[2] and the proposed structural changes to represent a paradigm shift. Validation is no longer a static, one-time checkbox exercise. Instead, it is a dynamic lifecycle approach driven by an Analytical Target Profile (ATP) to ensure the method consistently delivers a reliable "Reportable Result"[6].

G cluster_val ICH Q2(R2) Validation Execution ATP Analytical Target Profile (ATP) Define Fitness for Purpose Risk Risk Assessment (ICH Q9 / Q14) ATP->Risk Dev Method Development Biphenyl Column Selection Risk->Dev Spec Specificity Forced Degradation Dev->Spec Lin Linearity & Range Calibration Model Dev->Lin Acc Accuracy & Precision Repeatability Dev->Acc Report Reportable Result Lifecycle Management Spec->Report Lin->Report Acc->Report

Workflow for analytical procedure lifecycle and validation per ICH Q2(R2) and USP <1225>.

Core Validation Parameters for Pyrazole Purity

1. Specificity via Forced Degradation To prove the method is stability-indicating, the pyrazole API must be subjected to extreme stress (0.1N HCl, 0.1N NaOH, 3%


, and UV/Vis photolysis)[1].
  • Causality: By intentionally breaking down the API, we generate a worst-case sample matrix. Specificity is validated only if Photodiode Array (PDA) peak purity analysis confirms that the API peak is spectrally homogenous (no co-eluting degradants hidden beneath the main peak).

2. Linearity and Range Per ICH Q2(R2), the range must be validated by demonstrating acceptable precision, accuracy, and linearity from 50% to 120% of the specification limit for impurities[2]. For pyrazoles, a linear calibration model (using least-squares regression) must yield a correlation coefficient (


) 

.

3. Accuracy and Precision Accuracy is established by spiking known quantities of synthesized pyrazole impurities into the API matrix at 50%, 100%, and 150% of the target concentration, aiming for 98-102% recovery. Precision must be evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (co-validation across different days, analysts, and HPLC instruments) to ensure ruggedness[2].

Conclusion

Developing a purity method for pyrazole derivatives requires looking beyond traditional hydrophobic retention. By understanding the molecular causality of the analyte—specifically its electron-rich heterocyclic core—analytical scientists can leverage the


 interactions of Biphenyl stationary phases to achieve superior selectivity over standard C18 columns. When coupled with a self-validating, automated SST workflow and grounded in the lifecycle principles of ICH Q2(R2) and USP <1225>, the resulting method guarantees robust, audit-proof reportable results.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). URL: [Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds - Thames Restek. URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chromatography Online. URL:[Link]

  • HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor - National Institutes of Health (NIH). URL:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. URL: [Link]

Sources

Comparative

mass spectrometry fragmentation of 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

Publish Comparison Guide: Mass Spectrometry Profiling of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Executive Summary: The Analytical Imperative In the high-stakes arena of drug discovery, 4-(4-(1H-Pyrazol-1-yl)phenyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Profiling of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

Executive Summary: The Analytical Imperative

In the high-stakes arena of drug discovery, 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one (hereafter referred to as PPB-Enone ) has emerged as a critical scaffold, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structure—a Michael acceptor enone tail coupled to an N-phenylpyrazole core—presents unique challenges and opportunities for bioanalytical characterization.

This guide provides a rigorous technical comparison of mass spectrometry (MS) strategies for PPB-Enone. Unlike standard chalcones, the presence of the nitrogen-rich pyrazole moiety fundamentally alters the fragmentation landscape. We compare the performance of High-Resolution Electrospray Ionization (ESI-QTOF) against standard Electron Impact (EI-GC/MS) to determine the optimal workflow for metabolite identification and pharmacokinetic (PK) quantification.

Key Findings:

  • ESI-MS/MS is the superior method for bioanalysis, leveraging the pyrazole nitrogen for enhanced protonation efficiency (

    
    ).
    
  • EI-MS serves as the definitive structural validator, providing a "hard" fragmentation fingerprint essential for purity assessment during synthesis.

  • Diagnostic Marker: The retention of the pyrazole ring in major fragments (

    
     169) distinguishes PPB-Enone from non-heterocyclic analogs.
    

Analytical Performance Comparison: ESI vs. EI

For researchers selecting an analytical platform, understanding the ionization behavior of PPB-Enone is paramount. The table below contrasts the two primary methodologies.

FeatureMethod A: ESI-QTOF-MS/MS (Recommended for Bioanalysis)Method B: EI-GC/MS (Recommended for Synthesis/Purity)
Ionization Mechanism Soft Ionization: Protonation of the pyrazole N2 or carbonyl oxygen.Hard Ionization: 70 eV electron bombardment creating radical cations.
Primary Species

(

213.10)

(

212.1)
Sensitivity High: The basicity of the pyrazole ring enhances ionization efficiency in positive mode.Moderate: Dependent on volatility and thermal stability.
Fragmentation Logic Collision Induced Dissociation (CID): Even-electron rearrangements; neutral losses of small molecules (Acetylene, HCN).Radical Driven: Alpha-cleavages; loss of methyl radicals (

) and acetyl radicals.
Key Application DMPK studies, Metabolite ID, trace detection in biological matrices.Synthetic confirmation, impurity profiling, library matching.

Deep Dive: Fragmentation Mechanistics

To validate the detection of PPB-Enone, one must understand the causality behind its spectral fingerprint. The fragmentation is governed by two competing poles: the labile enone chain and the stable pyrazole ring.

The ESI-MS/MS Pathway (Positive Mode)
  • Precursor Ion (

    
     213):  The molecule is protonated, likely on the pyridinic nitrogen of the pyrazole or the carbonyl oxygen.
    
  • Primary Transition (

    
     213 
    
    
    
    171):
    • Mechanism: Loss of Ketene (

      
      , 42 Da).
      
    • Insight: Unlike saturated ketones which lose water,

      
      -unsaturated ketones often undergo a rearrangement eliminating the acetyl moiety as ketene or acetaldehyde equivalents. This yields a stable (4-(pyrazol-1-yl)phenyl)vinyl cation .
      
  • Secondary Transition (

    
     171 
    
    
    
    144):
    • Mechanism: Loss of HCN (27 Da).

    • Causality: This is the "Fingerprint" of the pyrazole ring. The heterocyclic ring opens, ejecting hydrogen cyanide, a classic behavior of N-heterocycles under CID. This confirms the integrity of the pyrazole core in the parent structure.

The EI-MS Pathway (70 eV)
  • Molecular Ion (

    
     212):  Strong intensity due to the aromatic conjugation.
    
  • Alpha-Cleavage (

    
     197):  Loss of a methyl radical (
    
    
    
    , 15 Da). Diagnostic of the methyl ketone terminus.
  • Acylium Ion Formation (

    
     43):  The acetyl group (
    
    
    
    ) is cleaved, appearing as a sharp low-mass peak.
  • Styryl-Pyrazole Cation (

    
     169):  Loss of the acetyl radical (
    
    
    
    , 43 Da) from the molecular ion.

Visualization of Signaling & Fragmentation

The following diagrams illustrate the mechanistic pathways and the recommended experimental workflow.

Figure 1: ESI-MS/MS Fragmentation Pathway

A logical flow of the protonated precursor breaking down into diagnostic ions.

FragmentationPathway M_H Precursor [M+H]+ m/z 213.10 (Protonated Enone) Frag_171 Fragment A m/z 171.09 [M+H - Ketene]+ M_H->Frag_171 - 42 Da (C2H2O) (Ketene Loss) Frag_198 Minor Fragment m/z 198.07 [M+H - CH3]+ M_H->Frag_198 - 15 Da (CH3) (Methyl Loss) Frag_144 Fragment B m/z 144.08 [Frag A - HCN]+ Frag_171->Frag_144 - 27 Da (HCN) (Pyrazole Ring Opening)

Caption: Step-wise fragmentation of PPB-Enone in ESI+ mode. The loss of HCN (m/z 171 -> 144) is diagnostic for the pyrazole moiety.

Figure 2: Recommended Bioanalytical Workflow

A self-validating protocol for researchers.

Workflow Start Sample Preparation (Protein Precipitation / SPE) LC LC Separation C18 Column, Formic Acid Gradient Start->LC Ionization ESI Source (+) Source Temp: 350°C Capillary: 3.5 kV LC->Ionization MS1 Full Scan MS1 Filter: m/z 213.1 +/- 0.5 Ionization->MS1 MS2 MS/MS Fragmentation Collision Energy: 20-35 eV MS1->MS2 Data Data Analysis Monitor 213 -> 171 Transition MS2->Data

Caption: Optimized LC-MS/MS workflow for reliable detection of PPB-Enone in complex matrices.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trust, follow this standardized protocol. This method is designed to be self-validating by monitoring the ratio of the quantifier ion (


 171) to the qualifier ion (

144).

Step 1: Sample Preparation

  • Dissolve 1 mg of PPB-Enone in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Checkpoint: Solution must be clear. Turbidity indicates precipitation; sonicate if necessary.

Step 2: LC-MS Configuration (ESI Mode)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters

  • Polarity: Positive (+).

  • Scan Range:

    
     50–500.
    
  • Collision Energy (CE): Ramp 15–40 eV.

    • Why: A ramp ensures you capture both the labile ketene loss (low CE) and the stable pyrazole cleavage (high CE).

Step 4: Validation Criteria

  • Retention Time: The peak should elute after the void volume but before pure organic flush (approx. 2.5–3.0 min on generic gradient).

  • Ion Ratio: The intensity ratio of

    
     171 / 
    
    
    
    144 should remain constant (
    
    
    15%) across the peak width.

References

  • Hassan, A. S., et al. (2024). "Synthesis and anticancer evaluation of novel hybrid pyrazole-based chalcones." Journal of Molecular Structure.

  • Shen, X., & Perreault, H. (1999).[1] "Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives." Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Fragmentation patterns of 4-phenylbut-3-en-2-one (Benzylideneacetone)." NIST Chemistry WebBook.

Sources

Validation

A Technical Guide to the Crystallographic Analysis of Pyrazole-Containing Chalcones: A Comparative Study

Introduction In the landscape of medicinal chemistry and materials science, pyrazole-based compounds stand out for their remarkable versatility and diverse biological activities. The fusion of a pyrazole nucleus with a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole-based compounds stand out for their remarkable versatility and diverse biological activities. The fusion of a pyrazole nucleus with a chalcone framework (α,β-unsaturated ketone) gives rise to molecules with significant therapeutic potential. One such molecule of interest is 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one . Despite its relevance, a comprehensive search of crystallographic databases reveals a notable absence of a publicly available single-crystal X-ray structure for this specific compound.

This guide, therefore, serves a dual purpose. Firstly, it provides a robust, field-proven methodology for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of pyrazole-containing chalcones, using a closely related analogue as a practical exemplar. Secondly, it presents a comparative analysis of the known crystal structures of several alternative pyrazole derivatives. This comparative approach allows us to predict and understand the likely structural characteristics of 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one, offering valuable insights for researchers in drug design and materials engineering. By understanding the subtle interplay of intermolecular forces and conformational preferences in similar structures, we can better anticipate the solid-state properties and potential biological interactions of our target molecule.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, where the successful synthesis and purification of the chalcone intermediate is a prerequisite for proceeding to the crystallization and diffraction experiments. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Part 1: Synthesis of Pyrazole-Based Chalcones

The synthesis of the target class of compounds is typically achieved via a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriately substituted aryl ketone with an aryl aldehyde.

Protocol 1: Synthesis of a Representative Pyrazole-Chalcone

This protocol is adapted from established procedures for the synthesis of pyrazole-based chalcones.[1][2]

  • Reactant Preparation : In a round-bottom flask, dissolve 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (1.0 mmol) in ethanol (15 mL).

  • Base Addition : To the stirred solution, add an aqueous solution of sodium hydroxide (2.5 mmol in 5 mL of water). The addition of a strong base is crucial as it deprotonates the α-carbon of the ketone, forming a reactive enolate ion.

  • Aldehyde Addition : To this mixture, add the desired aldehyde (in this conceptual synthesis, acetaldehyde would be used, though in practice, a more complex aldehyde would be chosen to yield a crystalline product) (1.2 mmol) dropwise at room temperature. The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). The formation of a new, less polar spot indicates the formation of the chalcone.

  • Work-up and Isolation : Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base. The chalcone will precipitate as a solid.

  • Purification : Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Part 2: Crystallization

The formation of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for growing crystals of organic compounds.

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Solvent Selection : Dissolve the purified pyrazole-chalcone in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Evaporation : Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation : Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting : Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a spatula or a loop.

Part 3: Single-Crystal X-ray Diffraction and Structure Refinement

This part of the workflow involves irradiating the single crystal with X-rays and analyzing the resulting diffraction pattern to determine the molecular structure.

Workflow for X-ray Crystallography Data Acquisition and Analysis

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Pyrazole-Chalcone Purification Purification (Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Initial Screening & Unit Cell Determination Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Integration Integration of Reflection Intensities Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Scaling->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation Structural_Comparison cluster_alternatives Alternative Structures with Known Crystallography Target 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one C₁₃H₁₂N₂O Alt1 (E)-1-(2,4-dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one C₂₄H₁₆Cl₂N₂O Target->Alt1 Similar Chalcone Backbone Alt2 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one C₁₅H₁₄N₄O Target->Alt2 Shared Phenyl-Pyrazole Moiety Alt3 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid C₁₁H₈F₃N₃O₂ Target->Alt3 Shared Phenyl-Pyrazole Moiety

Sources

Comparative

Optoelectronic Profiling of Conjugated Pyrazole Systems: A Comparative Technical Guide

Topic: UV-Vis Absorption Maxima of Conjugated Pyrazole Systems Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary This guide provides a technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Conjugated Pyrazole Systems Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated pyrazole systems. Unlike rigid templates, this document focuses on the structure-property relationships (SPR) that drive optoelectronic behavior in drug discovery and materials science. We compare the core aromatic pyrazole scaffold against its reduced pyrazoline counterparts and alternative heterocycles (imidazole, isoxazole), emphasizing the impact of "push-pull" substitution patterns and solvatochromism.

Mechanistic Foundation: Tuning the HOMO-LUMO Gap

The optical absorption of pyrazole derivatives is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Core Pyrazole (Aromatic): The unsubstituted pyrazole ring is a

    
    -excessive heteroaromatic system. Its primary absorption (
    
    
    
    ) occurs in the deep UV (~200–210 nm).
  • Conjugation Extension: Attaching aryl groups (e.g., 1,3,5-triphenylpyrazole) extends the

    
    -system, bathochromically shifting the absorption to the 240–300 nm range.
    
  • Push-Pull Systems (ICT): Introducing an electron donor (D) and an electron acceptor (A) at opposite ends of the conjugated backbone facilitates Intramolecular Charge Transfer (ICT). This drastically reduces the HOMO-LUMO gap, pushing absorption into the visible spectrum (>400 nm).

Visualization: Electronic Modulation Pathway

The following diagram illustrates how structural modifications alter the electronic landscape, leading to observed spectral shifts.

ElectronicModulation cluster_legend Mechanism Core Core Pyrazole (Deep UV: ~200 nm) Aryl Aryl Conjugation (1,3,5-Triphenyl) (UV: 250-300 nm) Core->Aryl + Phenyl Groups (π-extension) PushPull Push-Pull Substitution (D-π-A System) (Visible: 350-500 nm) Aryl->PushPull + Donor/Acceptor (ICT Effect) Pyrazoline Pyrazoline (Dihydro) (Broken Aromaticity) (Blue Shift vs Azo / Red Shift vs Core) Aryl->Pyrazoline Reduction (Loss of Aromaticity) HOMO-LUMO Gap Decreases HOMO-LUMO Gap Decreases Wavelength Increases (Red Shift) Wavelength Increases (Red Shift) HOMO-LUMO Gap Decreases->Wavelength Increases (Red Shift)

Caption: Structural evolution of pyrazole systems and the corresponding impact on optical absorption windows.

Comparative Analysis

Baseline Comparison: Pyrazole vs. Isoxazole vs. Imidazole

When selecting a heterocycle for drug design or optics, the core electronic properties dictate the baseline UV absorption.

HeterocycleStructure

(Core, MeOH)
Electronic CharacterKey Application Note
Pyrazole 1,2-Diazole~210 nm

-excessive, moderate base
Balanced solubility/lipophilicity for drugs.
Imidazole 1,3-Diazole~207 nmMore basic than pyrazoleStronger coordination to metals; higher water solubility.
Isoxazole 1,2-Oxazole~210 nm (VUV data)Lower aromaticity than pyrazoleOften used as a bioisostere; less stable under reduction.
Substituent Effects on 1,3,5-Triphenylpyrazole

The 1,3,5-triphenylpyrazole scaffold is the standard model for conjugated pyrazoles. The position and nature of substituents critically define the


.
Substitution PatternSubstituent Type

(nm)

(

)
Effect
Unsubstituted H252~18,000Baseline

transition.
Para-Methoxy (Donor) EDG (-OMe)260-275>20,000Slight redshift; increases HOMO energy.
Para-Nitro (Acceptor) EWG (-NO

)
320-340>25,000Significant redshift; lowers LUMO, enables ICT.
Styryl-Extension Conjugated alkene350-380>35,000Extended conjugation length dominates shift.
Azo-Coupling -N=N-Ar320-360HighIntroduces

transitions; strong color.
Aromatic Pyrazole vs. Dihydro-Pyrazoline

A critical distinction often missed is between the fully aromatic pyrazole and the reduced pyrazoline .

  • Pyrazole: Planar, aromatic, chemically stable.[1] Absorption is typically at shorter wavelengths unless heavily substituted.

  • Pyrazoline: Non-aromatic (C-N single bond), often fluorescent.[2] In "Push-Pull" configurations (e.g., 1-aryl-3-aryl-2-pyrazoline), these molecules often absorb at longer wavelengths (visible blue/green region) compared to their aromatic analogues because the nitrogen lone pair is more available to participate in Charge Transfer (CT) states without the stabilization energy penalty of disrupting an aromatic sextet.

Solvatochromism & Environmental Sensitivity

Conjugated pyrazoles, particularly push-pull systems, exhibit positive solvatochromism. As solvent polarity increases, the excited ICT state is stabilized more than the ground state, leading to a redshift.

Case Study Data: Pyrazole-Azo Dye Derivatives

  • Non-polar (Hexane/Toluene):

    
     ~480 nm
    
  • Polar Aprotic (Acetonitrile/DMF):

    
     ~500–512 nm
    
  • Polar Protic (Methanol):

    
     ~486–502 nm (H-bonding can sometimes cause hypsochromic shifts depending on specific donor/acceptor sites).
    

Experimental Protocols

Workflow for Accurate UV-Vis Profiling

To ensure data integrity (Trustworthiness), the following self-validating protocol is recommended.

ExperimentalWorkflow Start Sample Preparation (1 mg in 10 mL Stock) Dilution Serial Dilution (10⁻⁴ to 10⁻⁶ M) Start->Dilution Solvent: MeCN/MeOH Scan Full Spectrum Scan (200 - 800 nm) Dilution->Scan Baseline Correction Validation Linearity Check (Beer-Lambert Plot) Scan->Validation Abs < 1.0 Validation->Dilution If Abs > 1.0 Output Calculate ε & λ_max Validation->Output R² > 0.99

Caption: Step-by-step workflow for determining extinction coefficients and absorption maxima.

Detailed Protocol Steps
  • Solvent Selection: Use spectroscopic grade solvents (Cut-off: Acetonitrile <190 nm, Methanol <205 nm, DCM <230 nm). Avoid DCM for deep UV measurements of core pyrazoles.

  • Stock Solution: Prepare a

    
     M stock solution. Sonicate for 10 minutes to ensure complete dissolution, especially for planar, stacking-prone triphenyl derivatives.
    
  • Dilution Series: Prepare at least 4 concentrations (e.g.,

    
    ).
    
  • Measurement: Record baseline-corrected spectra.

  • Validation (Self-Check): Plot Absorbance vs. Concentration at

    
    . The linear regression (
    
    
    
    ) must be
    
    
    . If deviation occurs at high concentrations, aggregation is likely; dilute further.

References

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes. National Institutes of Health (PMC). Available at: [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. Springer/ResearchGate. Available at: [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry. Available at: [Link][3][4][5][6][7][8]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. BioInterface Research. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12][13]

Sources

Validation

Elemental Analysis Standards for Pyrazole Phenyl Butenone: A Comparative Purity Validation Guide

Executive Summary: The Purity Paradox in Pyrazole Scaffolds In drug discovery, Pyrazole Phenyl Butenone (PPB) derivatives are privileged scaffolds, frequently synthesized for their anti-inflammatory (COX-2 inhibition) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Pyrazole Scaffolds

In drug discovery, Pyrazole Phenyl Butenone (PPB) derivatives are privileged scaffolds, frequently synthesized for their anti-inflammatory (COX-2 inhibition) and anticancer properties.[1] However, their chemical nature presents a specific analytical challenge: they are nitrogen-rich, often hygroscopic, and prone to trapping synthesis solvents within their crystal lattice.[1]

While HPLC confirms chromatographic purity (absence of side products), it fails to detect inorganic salts, water, or trapped solvents that inflate the apparent yield and skew biological assay results.[1]

This guide compares the three industry-standard methodologies for validating the elemental composition and absolute purity of PPB derivatives:

  • Combustion Analysis (CHNS): The historical "Gold Standard" for bulk purity.

  • High-Resolution Mass Spectrometry (HRMS): The sensitive, sample-sparing alternative.

  • Quantitative NMR (qNMR): The modern definitive method for absolute quantification.

The Gold Standard: Combustion Analysis (CHNS)

For decades, journals like J. Med.[1] Chem. have required elemental analysis to be within ±0.4% of theoretical values. For PPB derivatives, this method is critical for proving the bulk material is not just "clean" by UV-Vis, but chemically stoichiometric.[1]

The Challenge with Pyrazoles

Pyrazoles contain adjacent nitrogen atoms (N-N bonds). Standard combustion protocols often fail to rupture these bonds completely, leading to the formation of nitrogen gas (


) that is not fully detected or nitrogen oxides that are misread, resulting in low Nitrogen recovery data.[1]
Optimized Protocol for PPB Derivatives

Objective: Achieve Carbon, Hydrogen, and Nitrogen values within


 of theoretical calculation.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Dry the PPB sample under high vacuum (0.1 mbar) at 40–60°C for 12 hours to remove trapped ethanol/ethyl acetate from the recrystallization step.

    • Note: PPBs are often synthesized via Claisen-Schmidt condensation using ethanol; trapped ethanol will artificially raise Carbon and Hydrogen values.

  • Calibration Standard Selection:

    • Do not use simple Acetanilide (10.3% N) if your derivative has high N content.

    • Recommended Standard: Sulfanilamide (16.2% N).

    • Reasoning: The N-content of Sulfanilamide closely matches the theoretical N-content of typical PPB derivatives (~13–15%), ensuring the detector response curve is linear in the target range.

  • Combustion Parameters:

    • Oxidation Furnace: Set to 1050°C (higher than the standard 950°C) to ensure complete rupture of the pyrazole ring.

    • Oxygen Boost: Increase oxygen dosing time by 5–10 seconds to facilitate "flash combustion" of the aromatic phenyl ring.

Data Interpretation (Self-Validating Logic)

If your Carbon is high (>0.5% deviation) but Nitrogen is low:

  • Diagnosis: Solvent entrapment (likely Ethanol or Hexane).

  • Action: Re-dry sample or run qNMR to quantify solvent.

If Nitrogen is low (>0.5% deviation) but Carbon is correct:

  • Diagnosis: Incomplete combustion of the pyrazole ring.

  • Action: Add a combustion aid (e.g., Tungsten Trioxide,

    
    ) to the tin capsule to catalyze oxidation.[1]
    

The Alternatives: HRMS and qNMR[2]

While EA is the requirement for many top-tier journals, modern labs often substitute it with HRMS or qNMR due to sample constraints (EA requires ~2–5 mg; HRMS requires <1 mg).

High-Resolution Mass Spectrometry (HRMS)
  • Role: Confirms molecular formula with high precision (<5 ppm error).

  • Limitation: It is a qualitative proof of identity, not quantitative proof of bulk purity. It cannot detect inorganic impurities (like silica gel or sodium acetate from synthesis).

Quantitative NMR (qNMR)[1][3]
  • Role: Determines absolute purity (w/w%) by comparing the analyte signal to an internal standard of known purity.

  • Advantage: It is the only method that simultaneously quantifies the PPB compound, residual solvents, and water.[1]

qNMR Protocol for PPB:

  • Solvent: DMSO-

    
     (ensures full solubility of the chalcone backbone).
    
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .[1]

    • Criteria: The IS signals must not overlap with the PPB alkene protons (

      
       7.0–8.0 ppm) or pyrazole protons. Maleic acid gives a clean singlet at 
      
      
      
      6.2 ppm.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of standard.[1][2][3][4][5][6][7][8][9]

Comparative Analysis Matrix

FeatureElemental Analysis (CHNS) HRMS (Orbitrap/Q-TOF) qNMR
Primary Output % Composition (C, H, N)Exact Mass (

)
Absolute Purity (w/w%)
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Accuracy Standard

absolute error
< 5 ppm mass error

relative error
Blind Spots Cannot identify which impurity is present.Misses inorganics & solvents.Requires non-overlapping peaks.
Best For... Final Publication of new compounds.High-throughput screening of libraries.Reference Standards & biological batch release.

Experimental Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of drug development.

PurityValidation Start Crude Pyrazole Phenyl Butenone Purification Recrystallization / Column Chromatography Start->Purification HPLC HPLC Check (>95% Area) Purification->HPLC Decision Intended Use? HPLC->Decision HTS High-Throughput Screening Decision->HTS Early Stage BioAssay In Vivo / Lead Optimization Decision->BioAssay Mid Stage Publication Journal Publication / Patent Decision->Publication Final Stage Method_HRMS Method: HRMS (<5 ppm error) HTS->Method_HRMS Method_qNMR Method: qNMR (Quantify Solvents/Salts) BioAssay->Method_qNMR Method_EA Method: CHNS Analysis (±0.4% Tolerance) Publication->Method_EA Fail Re-dry / Re-Purify Method_EA->Fail >0.4% Dev Fail->Purification

Caption: Decision tree for purity validation of Pyrazole Phenyl Butenone derivatives based on research stage.

Experimental Data Examples

Table 1: Acceptable vs. Failed Elemental Analysis Data

Example Compound: 4-(1H-pyrazol-3-yl)phenylbut-3-en-2-one (


)
Theoretical: C: 73.56%, H: 5.70%, N: 13.20%[1]
Sample StatusCarbon (%)Hydrogen (%)Nitrogen (%)ResultDiagnosis
Pure (Target) 73.49 (-0.[1]07)5.68 (-0.02)13.15 (-0.05)PASS High purity.[10][11][12]
Wet (Ethanol) 72.10 (-1.46)6.10 (+0.40)12.50 (-0.70)FAIL Solvent trapped. Needs drying.
Incomplete Combustion 73.50 (-0.06)5.70 (0.00)11.80 (-1.40)FAIL N-N bond issue. Use

oxidant.

References

  • American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis Requirements. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][9][13] J Med Chem. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Retrieved from [Link][1][2][4][7][8][9][14]

  • Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link][1][2][3][9]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

[1] Executive Summary & Compound Analysis 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a functionalized organic intermediate combining a Michael acceptor ( -unsaturated ketone) with a nitrogen-containing heterocycle (p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Analysis

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a functionalized organic intermediate combining a Michael acceptor (


-unsaturated ketone) with a nitrogen-containing heterocycle (pyrazole).[1] Proper disposal is dictated not just by regulatory compliance, but by the specific chemical reactivity of these two moieties.

This guide provides a self-validating protocol for the safe sequestration and disposal of this compound, treating it as a Category 2 Skin/Eye Irritant and a Potential Sensitizer due to its alkylating capability.

Chemical Hazard Profile
FeatureChemical MoietyRisk MechanismOperational Implication
Electrophile

-Unsaturated Ketone (Enone)
Michael Addition: Can alkylate biological nucleophiles (cysteine residues in proteins).[1]High Sensitization Risk: Do not treat as inert trash. Skin contact must be prevented to avoid allergic dermatitis.
Heterocycle 1H-PyrazoleAquatic Toxicity: Pyrazole derivatives often exhibit long-term aquatic toxicity.[1]Zero Discharge: Strictly prohibited from sink/sewer disposal. Must be incinerated.[2]
Physical State Conjugated SystemUV Sensitivity: Likely a solid that may degrade under UV light.Store waste in amber containers or opaque secondary containment.

Operational Disposal Protocol

Phase 1: Waste Segregation & Classification

Before handling, you must classify the waste stream.[3] This compound does not typically require stabilization (like peroxides) but must be segregated from strong oxidizers to prevent exothermic decomposition.

The Golden Rule: All waste containing >0.1% of this compound is classified as Hazardous Organic Waste destined for high-temperature incineration.[1]

Workflow Diagram: Disposal Decision Tree

The following logic gate ensures the material is routed to the correct waste stream based on its physical state.

DisposalWorkflow Start Waste Generation Source Assess Assess Physical State Start->Assess Solid Solid / Pure Substance Assess->Solid Liquid Solution / Mother Liquor Assess->Liquid Spill Spill / Contamination Assess->Spill Container Double-Bag in HDPE Label: 'Toxic Organic Solid' Solid->Container SolventCheck Check Solvent Type Liquid->SolventCheck Quench Quench: Treat with excess Cysteine or Thiol (Optional) Spill->Quench Bin Approved Solid Waste Drum Container->Bin Halogen Halogenated Waste Carboy SolventCheck->Halogen Contains DCM/Chloroform NonHal Non-Halogenated Waste Carboy SolventCheck->NonHal Ethanol/Ethyl Acetate/Hexane Absorb Absorb with Vermiculite Quench->Absorb Absorb->Container

Figure 1: Decision matrix for segregating 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one waste streams.[1] Note the convergence of spill cleanup into the solid waste stream.

Phase 2: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid or Contaminated Debris

Applicability: Expired reagent, weighing boats, contaminated gloves, filter paper.[1]

  • PPE Verification: Wear nitrile gloves (double-gloving recommended due to the enone structure), lab coat, and safety glasses.

  • Containment:

    • Place the solid material or debris into a clear polyethylene bag (minimum 2 mil thickness).

    • Twist and tape the neck of the bag to create a seal.

    • Place this bag inside a second bag (double containment) to prevent particle migration.

  • Labeling:

    • Affix a hazardous waste label.[3]

    • Critical: Write the full chemical name. Do not use abbreviations or structures.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Deposit into the laboratory's dedicated "Solid Hazardous Waste" drum. Ensure the drum lid is clamped shut immediately after use.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in organic solvents (DMSO, DCM, Ethyl Acetate).

  • Solvent Identification: Determine if your solvent system contains halogenated compounds (Methylene Chloride, Chloroform) or is non-halogenated (Methanol, Acetone, Ethyl Acetate).

  • Transfer:

    • Use a funnel to prevent drips.[4]

    • Pour the solution into the appropriate High-Density Polyethylene (HDPE) waste carboy (Halogenated vs. Non-Halogenated).

    • Do not fill >90% capacity to allow for thermal expansion.

  • Rinsing: Rinse the original glassware with a small volume of acetone. Add this rinse to the same waste carboy.

  • Record Keeping: Log the addition on the carboy's waste accumulation log sheet, noting "Organic Pyrazole Derivative" and the approximate volume.

Scenario C: Emergency Spill Cleanup

Applicability: Benchtop spills of solid or liquid.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Quenching (The "Senior Scientist" Technique):

    • Because this compound is a Michael acceptor, it can be chemically neutralized.

    • Protocol: If available, treat the spill with an excess of aqueous L-Cysteine or Glutathione solution (adjusted to pH 8-9).[1] The thiol group will attack the enone double bond, converting the electrophile into a less reactive adduct [1].

    • Note: If thiols are unavailable, proceed directly to absorption.

  • Absorption: Cover the spill (or the quenched mixture) with an inert absorbent (Vermiculite or Chemizorb®).

  • Collection: Sweep into a dustpan and deposit into a hazardous waste bag (follow Scenario A).

  • Surface Decontamination: Wash the surface with soap and water.[5] Avoid bleach , as oxidizers can react unpredictably with the pyrazole ring or the alkene.

Regulatory & Safety Compliance (E-E-A-T)

Why Incineration?

This compound must be destroyed via high-temperature incineration (typically >850°C) equipped with scrubbers.[1]

  • Reasoning: The pyrazole ring is thermally stable and resistant to biological degradation in water treatment plants. Releasing it into the sewer system violates the Clean Water Act (US) and similar EU regulations regarding heterocyclic pollutants [2].

Incompatibility Warning
  • Strong Oxidizers: Avoid mixing waste with nitric acid or perchlorates. The hydrazine-like substructure of the pyrazole can be incompatible with strong oxidizers, potentially leading to exothermic reactions [3].

  • Strong Bases: While bases are used for quenching, prolonged exposure to high-concentration caustic waste streams should be avoided to prevent uncontrolled polymerization of the enone.

References

  • Jackson, P. A., et al. "Thiol-Michael addition reactions: Chemistry and applications in biology." Organic & Biomolecular Chemistry, 2021.

Sources

Handling

Personal protective equipment for handling 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

Executive Safety Summary & Risk Assessment Compound Identity: Chemical Name: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one Structural Class: -Unsaturated Ketone (Enone) / N-Aryl Pyrazole Physical State: Solid (Yellow/Off-w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one

  • Structural Class:

    
    -Unsaturated Ketone (Enone) / N-Aryl Pyrazole
    
  • Physical State: Solid (Yellow/Off-white crystalline powder anticipated)

Hazard Analysis (Structure-Activity Relationship): As a Senior Application Scientist, I must highlight that while specific toxicological data for this exact molecule may be sparse in public registries, its structure dictates our safety protocol.

  • Michael Acceptor Motif (The Enone Tail): The but-3-en-2-one moiety is an electrophile capable of alkylating biological nucleophiles (proteins, DNA). This creates a high risk for skin sensitization (allergic contact dermatitis) and potential mutagenicity .

  • Pyrazole Moiety: Common in pharmacological agents, implying potential systemic biological activity if absorbed.

Core Directive: Treat this compound as a Potent Sensitizer and Irritant . Zero skin contact is the operational goal.

Personal Protective Equipment (PPE) Strategy

Effective protection requires understanding permeation dynamics, not just "wearing gear."

PPE Selection Logic (Diagram)

PPE_Selection Hazard Hazard Identification: Michael Acceptor (Enone) Route Primary Route: Dermal & Inhalation (Dust) Hazard->Route Gloves Hand Protection: Double Nitrile (0.11mm min) Outer: Change every 30 mins Route->Gloves Resp Respiratory: Fume Hood (Primary) N95/P100 (Secondary/Spill) Route->Resp Body Body: Lab Coat (Tyvek sleeves rec.) Safety Glasses Route->Body Action Safe Operation Gloves->Action Resp->Action Body->Action

Figure 1: PPE Selection Logic derived from structural alerts. The enone functionality necessitates a double-gloving protocol to mitigate permeation risks.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil / 0.12 mm)Enones can permeate thin nitrile. The air gap between layers traps breakthrough chemicals. Colored under-gloves (e.g., orange/blue) aid in spotting tears.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary containment. If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory to prevent sensitization via inhalation.
Eye Protection Chemical Safety Goggles Preferred over safety glasses when handling powders to prevent airborne dust from bypassing side shields.
Body Defense Lab Coat + Tyvek Sleeve Covers Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-coat gap, preventing dust accumulation on wrists.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Dust generation is the highest risk during this phase.

  • Preparation: Place the balance inside the fume hood. If the balance is static, use a static eliminator (ionizer) to prevent powder scattering.

  • Containment: Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container first to avoid contaminating the source.

    • Immediately recap the stock bottle after transfer.

  • Solubilization: Add solvent (e.g., DMSO, DCM) to the weighing boat or vial before removing it from the hood. Handling the compound in solution reduces dust risk but increases skin absorption risk—maintain double gloves.

B. Reaction Setup
  • Temperature Control: If heating is required, ensure the system is closed (reflux condenser with inert gas balloon). Enones can polymerize or decompose exothermically.

  • Quenching: At the end of the reaction, treat the mixture as if the starting material is still present until confirmed otherwise by TLC/LCMS.

Emergency Response Procedures

Spill Cleanup Workflow (Solid Powder)

Do NOT dry sweep. Dry sweeping aerosolizes the sensitizer.

Spill_Response Start Spill Detected Secure 1. Evacuate Area 2. Post Warning Start->Secure PPE_Check Don PPE: Double Gloves, Goggles, Tyvek Suit (if large) Secure->PPE_Check Method Wet Wipe Method: Cover with solvent-damp paper towels (Ethanol/Water) PPE_Check->Method Collect Scoop damp material into HazWaste container Method->Collect Clean Wash surface x3 (Soap & Water) Collect->Clean

Figure 2: Wet-wiping protocol to prevent aerosolization of the Michael acceptor.

First Aid Measures
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol (it enhances skin absorption). Consult a physician if redness appears.[1][2][3]

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal & Waste Management

Compliance with local environmental regulations (RCRA in US, REACH in EU) is mandatory.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (Acetone, DMSO): Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Deactivation (Optional but Recommended): For trace residues on glassware, rinse with a dilute solution of sodium hypochlorite (bleach) or aqueous sodium hydroxide . The nucleophilic attack will degrade the enone Michael acceptor, reducing its toxicity before final washing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352358 (Related Structure: 4-phenylbut-3-en-2-one). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Sensitization. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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